Imidocarb
Description
This compound is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites.
One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported.
See also: this compound Dipropionate (active moiety of); this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVFJUWLLRELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5318-76-3 (di-hydrochloride) | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048345 | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27885-92-3 | |
| Record name | Imidocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imidocarb Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Imidocarb dipropionate, a carbanilide derivative, is a potent antiprotozoal agent with a long history of use in veterinary medicine for the treatment and prevention of parasitic infections such as babesiosis and anaplasmosis in a variety of animal species.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound dipropionate, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.
Pharmacodynamics: The Antiparasitic Action of this compound
The efficacy of this compound dipropionate lies in its ability to disrupt essential processes within the parasitic organism. Its primary mechanisms of action are twofold, targeting both nucleic acid stability and nutrient uptake.
Mechanism of Action
This compound dipropionate exerts its antiprotozoal effects through two primary pathways:
-
Interference with Polyamines: The drug is believed to interfere with the production and/or utilization of polyamines by the parasite. Polyamines are crucial for cell growth and differentiation, and their disruption leads to the arrest of parasitic replication.
-
Inhibition of Inositol Uptake: this compound dipropionate prevents the entry of inositol into erythrocytes that are infected with the parasite.[3] Inositol is a vital component for the parasite's intracellular signaling and membrane synthesis.
Additionally, this compound is known to exhibit anticholinergic activity by inhibiting acetylcholinesterase.[4] While this contributes to some of the observed side effects, its direct contribution to the antiprotozoal efficacy is less clear.
Signaling Pathway of this compound's Antiparasitic Action
Caption: Proposed mechanism of action of this compound Dipropionate.
Quantitative Pharmacodynamic Data
The in vitro activity of this compound dipropionate has been quantified against various parasitic species. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Parasite | IC50 Value | Reference |
| Babesia bovis | 87 µg/mL |
Pharmacokinetics: The Journey of this compound Through the Body
The pharmacokinetic profile of this compound dipropionate is characterized by rapid absorption following intramuscular or subcutaneous administration, wide distribution into tissues, and a prolonged elimination phase.
Absorption
Following intramuscular (IM) or subcutaneous (SC) injection, this compound dipropionate is readily absorbed into the systemic circulation. Peak plasma concentrations (Cmax) are typically observed within a few hours of administration.
Distribution
This compound exhibits a large apparent volume of distribution, indicating extensive distribution into tissues. It is known to be sequestered in storage tissues, which contributes to its long duration of action.[5]
Metabolism
Current evidence suggests that this compound dipropionate is not extensively metabolized, with the parent compound being the primary active moiety.
Excretion
The elimination of this compound is slow, with a long terminal half-life. The primary routes of excretion are renal and biliary.
Pharmacokinetic Parameters in Various Species
The following tables summarize the key pharmacokinetic parameters of this compound dipropionate in different animal species following intramuscular or subcutaneous administration.
Table 1: Pharmacokinetic Parameters of this compound Dipropionate in Swine [6][7]
| Parameter | Value (Mean ± SD) |
| Dose (IM) | 2 mg/kg |
| Cmax | 2.02 ± 0.73 µg/mL |
| Tmax | 0.54 ± 0.25 h |
| AUC(0-∞) | 2.96 ± 1.13 µg·h/mL |
| t1/2β | 9.73 ± 3.09 h |
| Bioavailability (F) | 86.57% |
Table 2: Pharmacokinetic Parameters of this compound Dipropionate in Cattle [8]
| Parameter | Value (Mean ± SD) |
| Dose (SC) | 3.0 mg/kg |
| Cmax | 2257.5 ± 273.62 ng/mL |
| Tmax | 2.14 ± 0.67 h |
| AUC(0-t) | 14553.95 ± 1946.85 ng·h/mL |
| AUC(0-∞) | 15077.88 ± 1952.19 ng·h/mL |
| t1/2 | 31.77 ± 25.75 h |
Table 3: Pharmacokinetic Parameters of this compound Dipropionate in Sheep [9]
| Parameter | Value (Mean) |
| Dose (IM) | 4.5 mg/kg |
| Cmax | 7.9 µg/mL |
| Tmax | Within 4 h |
Table 4: Pharmacokinetic Parameters of this compound Dipropionate in Horses [5]
| Parameter | Value |
| Dose (IM) | 2.4 mg/kg |
| Note | Plasma concentrations were undetectable 12 hours after treatment, suggesting rapid tissue sequestration. |
Table 5: Pharmacokinetic Parameters of this compound Dipropionate in White-Tailed Deer [10]
| Parameter | Value (Mean ± SE) |
| Dose (IM) | 3.0 mg/kg |
| Cmax | 880.78 ± 81.12 ng/mL |
| Tmax | 38.63 ± 5.30 min |
| t1/2α (distribution) | 25.90 ± 10.21 min |
| t1/2β (elimination) | 464.06 ± 104.08 min (7.73 ± 1.73 h) |
| Vz/F | 9.20 ± 2.70 L/kg |
| Cl/F | 15.97 ± 1.28 mL/min/kg |
Experimental Protocols
The determination of this compound dipropionate concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.
General Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study.
Detailed HPLC Method for this compound Quantification in Plasma
The following is a representative HPLC method adapted from published literature for the determination of this compound in plasma.[11][12][13][14]
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.2% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile) in an isocratic or gradient elution mode. A common ratio is 80:20 (v/v) buffer to acetonitrile.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are often first treated with a protein precipitating agent like methanol or acetonitrile.
-
Solid-Phase Extraction (SPE): A weak cation-exchange SPE cartridge is commonly used for sample clean-up and concentration.
-
Elution: The drug is eluted from the SPE cartridge with an appropriate solvent.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
-
-
Standard Curve: A standard curve is generated using known concentrations of this compound dipropionate in the corresponding biological matrix to ensure accurate quantification.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[11][12]
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound dipropionate. The drug's dual mechanism of action, targeting both polyamine metabolism and inositol uptake in parasites, underpins its therapeutic efficacy. The pharmacokinetic profile, characterized by rapid absorption, extensive tissue distribution, and slow elimination, explains its prolonged activity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of veterinary drug development. Further research could focus on elucidating the precise molecular interactions of this compound with its parasitic targets and further refining dosing regimens across different species to optimize efficacy and minimize potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 3. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of this compound dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and bioavailability of this compound dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioequivalence of two this compound formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Pharmacokinetics of this compound dipropionate in white-tailed deer (Odocoileus virginianus) after single intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for th… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Imidocarb: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine for the treatment and prevention of parasitic infections, most notably babesiosis and anaplasmosis in a range of animals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies for this compound. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this important therapeutic compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Furthermore, logical relationships and proposed mechanisms are visualized through diagrams generated using Graphviz (DOT language).
Chemical Identity and Structure
This compound is chemically known as 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[1][2] Its structure features a central urea moiety linking two phenyl rings, each substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This symmetrical arrangement is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | [1] |
| CAS Number | 27885-92-3 | [1][2] |
| PubChem CID | 21389 | [1] |
| Molecular Formula | C₁₉H₂₀N₆O | [1][2] |
| Molecular Weight | 348.4 g/mol | [1][2] |
| SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | [2] |
| InChI | InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | [2] |
This compound is often used in its dipropionate salt form (this compound dipropionate, CAS No: 55750-06-6) to enhance its solubility and stability for pharmaceutical formulations.
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks | Reference |
| Melting Point | 203 °C (decomposes) | For this compound dipropionate | |
| Boiling Point | 677.1 °C at 760 mmHg | Predicted | |
| Water Solubility | 0.169 mg/mL | Predicted by ALOGPS. Soluble in water (74% m/V) as dipropionate salt. | [1] |
| logP | 2.22 | Predicted by ALOGPS | [1] |
| pKa (Strongest Acidic) | 11.38 | Predicted by ChemAxon | [1] |
| pKa (Strongest Basic) | 9.54 | Predicted by ChemAxon | [1] |
| Appearance | White to off-white crystalline powder | For this compound dipropionate | |
| Stability | Stable under normal storage conditions. Can react with strong oxidizing agents. | [1][2][3][4] | |
| Storage | Store in a cool, dry, well-ventilated area, away from light and incompatible materials. | [5] |
Mechanism of Action
The antiprotozoal activity of this compound is multifaceted, primarily targeting essential metabolic pathways in susceptible parasites. The proposed mechanisms include:
-
Interference with Polyamine Metabolism: this compound is thought to disrupt the synthesis and/or utilization of polyamines, which are crucial for cell growth and proliferation in parasites.[5]
-
Inhibition of Inositol Uptake: The drug may prevent the transport of inositol into erythrocytes that are infected with parasites.[5] Inositol is a vital component for membrane synthesis and signaling pathways within the parasite.
-
DNA Interaction: Some evidence suggests that this compound may bind to DNA, potentially interfering with DNA replication and transcription.
It is important to note that while these are the primary proposed mechanisms against protozoa, this compound also exhibits anticholinergic activity by inhibiting acetylcholinesterase in the host.[2][6] This action is not related to its therapeutic effect but is responsible for some of its observed side effects.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by rapid absorption after parenteral administration, wide tissue distribution, and a long elimination half-life.
-
Absorption: this compound is well-absorbed following subcutaneous or intramuscular injection.
-
Distribution: The drug is widely distributed throughout the body, with significant concentrations found in the liver and kidneys.[7] It exhibits a high degree of protein binding.[7]
-
Metabolism: Studies have shown that this compound undergoes minimal metabolism, with the parent compound being the major component found in tissues and excreta.[7][8]
-
Excretion: Elimination occurs primarily through the urine and to a lesser extent, the feces.[7] The long half-life is attributed to its retention in tissues.[4]
Table 3: Pharmacokinetic Parameters of this compound Dipropionate in Various Species
| Species | Dose and Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Swine | 2 mg/kg IM | 0.54 | 2.02 | 13.91 (IV) | 86.57 | [9] |
| Horses | 2.4 mg/kg IM | - | - | - | - | |
| Sheep | 4.5 mg/kg IM | ~4 | 7.9 | - | - | |
| Dogs & Goats | 4 mg/kg IV | - | - | ~3.4-4.2 | - | [10] |
Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical method used.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Determination of this compound in Bovine Tissues by LC-MS/MS
This protocol is adapted from a method for the sensitive and selective detection of this compound in bovine tissues.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize 2 g of tissue sample. b. Add an appropriate internal standard. c. Extract the sample with a suitable solvent (e.g., acetonitrile under basic conditions). d. Centrifuge the mixture and collect the supernatant. e. Perform a liquid-liquid partitioning step with hexane to remove fat-soluble impurities. f. The aqueous/acetonitrile layer is then loaded onto a pre-conditioned cation-exchange SPE cartridge. g. Wash the cartridge with methanol/water to remove interferences. h. Elute this compound from the cartridge using an acidified methanolic solution (e.g., methanol/formic acid). i. Evaporate the eluate to dryness under a stream of nitrogen. j. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A reversed-phase C18 or phenyl-hexyl column (e.g., TSK-GEL ODS 100 V, 2.1 x 100 mm, 5 µm).[1]
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Table 4: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 349.2 | 193.1 |
| This compound | 349.2 | 175.1 |
Note: Specific transitions and collision energies should be optimized for the instrument in use.
In Vitro Susceptibility Testing of Babesia to this compound
This protocol provides a general framework for assessing the in vitro efficacy of this compound against Babesia species.
1. Culture of Babesia: a. Maintain an in vitro culture of the desired Babesia species (e.g., B. bovis, B. bigemina) in a suitable medium supplemented with serum and erythrocytes. b. Monitor parasite growth and maintain the culture at a low parasitemia.
2. Drug Susceptibility Assay: a. Prepare a serial dilution of this compound in the culture medium. b. In a 96-well microtiter plate, add the parasite culture to each well. c. Add the different concentrations of this compound to the wells. Include positive (parasites with no drug) and negative (erythrocytes only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for a defined period (e.g., 72-96 hours).
3. Assessment of Parasite Growth Inhibition: a. Parasite growth can be assessed using various methods:
- Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the percentage of infected erythrocytes.
- Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or enzymatic assays (e.g., lactate dehydrogenase assay) to quantify parasite proliferation.
- Hypoxanthine Incorporation: Measure the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.
4. Data Analysis: a. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. b. Determine the 50% inhibitory concentration (IC₅₀) value by plotting the inhibition data against the drug concentrations and fitting the data to a dose-response curve.
Conclusion
This compound remains a cornerstone in the treatment and control of protozoal diseases in veterinary medicine. Its unique chemical structure and multifaceted mechanism of action contribute to its high efficacy. A thorough understanding of its physicochemical properties, pharmacokinetic behavior, and analytical methodologies is crucial for its optimal use in clinical practice and for ongoing research and development of novel antiprotozoal agents. The information and protocols provided in this guide serve as a valuable resource for professionals in the field, facilitating further investigation and application of this important therapeutic compound.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. rooyandarou.com [rooyandarou.com]
- 6. This compound residues in edible bovine tissues and in vitro assessment of this compound metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and bioavailability of this compound dipropionate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msd.com [msd.com]
The Discovery and Prolific History of Imidocarb: An In-depth Technical Guide for Researchers
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Abstract
Imidocarb, a carbanilide derivative, has for decades been a cornerstone in veterinary medicine for the treatment and prophylaxis of protozoal diseases, most notably babesiosis and anaplasmosis. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound as an antiprotozoal agent. It delves into its synthesis, efficacy against various pathogens, pharmacokinetic and toxicological profiles, and presents detailed experimental protocols from key studies. This document is intended to be a valuable resource for researchers in parasitology, veterinary sciences, and drug development, offering a consolidated repository of technical information to facilitate further research and understanding of this significant therapeutic compound.
Introduction
Protozoal diseases pose a significant threat to animal health and agricultural productivity worldwide. Among the chemotherapeutic agents developed to combat these infections, this compound stands out for its broad-spectrum activity and long-lasting effects. Chemically known as N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, it is most commonly used as its dipropionate salt.[1][2] This compound has proven highly effective in the treatment and prevention of infections caused by Babesia, Anaplasma, and other protozoan parasites in a range of animals including cattle, sheep, horses, and dogs.[3][4][5] This guide will explore the journey of this compound from its discovery to its current status as a vital veterinary drug.
Discovery and History
The development of this compound is rooted in the broader history of research into carbanilide and diamidine compounds as potential antiprotozoal agents. While a singular "discovery" paper for this compound is not readily apparent in the public domain, its development is widely attributed to the extensive research programs of pharmaceutical companies like Wellcome (now part of GlaxoSmithKline) in the mid-20th century, which had a strong focus on tropical medicine and parasitology.[6][7]
The emergence of this compound can be traced through early patents and scientific publications in the 1970s that described the synthesis and antiprotozoal activity of a series of carbanilide derivatives. These studies demonstrated the potent activity of these compounds against haemoprotozoan parasites. Early clinical trials in the 1970s and 1980s solidified the efficacy of this compound, particularly against various species of Babesia in cattle and sheep, leading to its widespread adoption in veterinary practice.[8]
Chemical Synthesis
The synthesis of this compound has been described in several patents, with various modifications to improve yield and purity. A common synthetic route involves a multi-step process, which can be summarized as follows:
-
Nitration and Chlorination: The process often starts with the nitration of a benzoic acid derivative, followed by chlorination to produce a nitrobenzoyl chloride intermediate.
-
Imidazoline Ring Formation: The nitrobenzoyl chloride is then reacted with ethylenediamine to form the 2-(3-nitrophenyl)imidazoline structure.
-
Reduction: The nitro group is subsequently reduced to an amine, yielding 2-(3-aminophenyl)imidazoline.
-
Urea Formation: Finally, the amino-imidazoline derivative is reacted with a coupling agent like phosgene or triphosgene to form the central urea linkage, resulting in the this compound base.[9]
The dipropionate salt, the most common commercial form, is then prepared by reacting the this compound base with propionic acid.[10]
Caption: A simplified workflow for the chemical synthesis of this compound and its dipropionate salt.
Mechanism of Action
The precise molecular mechanism of action of this compound is not fully elucidated, but it is believed to act on the parasite through multiple pathways:
-
Interference with Polyamine Metabolism: A primary proposed mechanism is the disruption of polyamine synthesis or utilization in the parasite. Polyamines are essential for cell growth and proliferation, and their inhibition is detrimental to the parasite's survival.
-
Inhibition of Inositol Uptake: this compound may prevent the uptake of inositol by the parasite-infected erythrocyte.[11] Inositol is a crucial precursor for the synthesis of phosphatidylinositol and other essential membrane components and signaling molecules.[12]
-
Anticholinesterase Activity: this compound has been shown to inhibit acetylcholinesterase, which could contribute to its toxic effects on the parasite and is also responsible for some of the observed side effects in the host.[13]
Recent studies suggest that this compound's activity may also involve the downregulation of genes associated with cellular division, glycolysis, and nucleic acid synthesis in some protozoa.[14]
Caption: A diagram illustrating the proposed mechanisms of action of this compound against protozoal parasites.
Quantitative Data
In Vitro Efficacy
| Parasite Species | IC50 (nM) | Reference |
| Babesia bovis | 117.3 | [1][4][15][16] |
| Babesia bigemina | 61.5 | [17] |
| Trypanosoma evansi | 2730 | [14] |
In Vivo Efficacy and Dosage
| Animal Species | Disease | Dosage (mg/kg) | Route | Efficacy/Comment | Reference |
| Cattle | Babesiosis | 1.2 | SC/IM | Therapeutic | [3] |
| Cattle | Anaplasmosis | 3.0 | SC/IM | Therapeutic | [18] |
| Sheep | Babesiosis | 1.2 | SC/IM | Therapeutic | [19] |
| Horses | Babesiosis (B. caballi) | 4.0 (4 doses, 72h intervals) | IM | Clears persistent infection | [20] |
| Dogs | Babesiosis (B. canis) | 6.6 | SC/IM | Therapeutic, repeat in 2 weeks | [21][22] |
| Dogs | Babesiosis (B. canis) | 7.5 | SC | Sterilization of infection | [23] |
Pharmacokinetics
| Animal Species | Half-life (t1/2) | Volume of Distribution (Vz/F) | Clearance (Cl/F) | Reference |
| Cattle | 31.77 ± 25.75 h | 6.53 ± 5.34 L/kg | 0.14 ± 0.02 L/h/kg | [18] |
| Dogs | 207 ± 45 min | - | 1.47 ± 0.38 ml/min/kg | |
| Goats | 251 ± 94 min | - | 1.62 ± 0.50 ml/min/kg |
Toxicology
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 646 - 723 | [24] |
| Rat | Oral | 454 - 1251 | [24] |
NOEL (No-Observed-Effect Level) from a 90-day study in dogs: 5 mg/kg bw/day.[2][15]
Experimental Protocols
In Vitro Efficacy Testing against Babesia bovis
-
Parasite Culture: Babesia bovis is cultured in vitro in bovine erythrocytes. The culture medium typically consists of RPMI 1640 supplemented with bovine serum (20-40%) and maintained in a microaerophilic environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: this compound dipropionate is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Assay: Parasitized erythrocytes are seeded in 96-well plates at a starting parasitemia of approximately 1%. The drug dilutions are added to the wells, and the plates are incubated for a defined period (e.g., 96 hours).
-
Quantification: Parasitemia is determined daily by microscopic examination of Giemsa-stained blood smears from each well. Alternatively, a SYBR Green I-based fluorescence assay can be used for higher throughput screening.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated control wells. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model.[17][25][26]
Caption: A generalized workflow for determining the in vitro efficacy of this compound against Babesia bovis.
Short-Term Toxicity Study in Rodents (Rat)
-
Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of both sexes are used. Animals are acclimatized to laboratory conditions before the study.
-
Dose Administration: this compound dipropionate is administered orally by gavage for a period of 90 days. At least three dose levels are used, along with a control group receiving the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Data from treated groups are compared to the control group using appropriate statistical methods to identify any dose-related adverse effects and to determine the No-Observed-Effect Level (NOEL).[15][27]
Conclusion
This compound has a long and successful history as a potent antiprotozoal agent in veterinary medicine. Its broad spectrum of activity, particularly against Babesia and Anaplasma species, and its persistent efficacy have made it an indispensable tool for veterinarians worldwide. While its precise mechanism of action continues to be an area of active research, its ability to interfere with critical metabolic pathways of the parasite is evident. The quantitative data on its efficacy, pharmacokinetics, and toxicology provide a solid foundation for its rational use and for the development of new therapeutic strategies. This technical guide consolidates key information on this compound, aiming to serve as a valuable resource for the scientific community and to stimulate further research into this important class of antiprotozoal drugs.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isvm.org.in [isvm.org.in]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. History of Wellcome | About us | Wellcome [wellcome.org]
- 7. Supporting discovery research across the globe | Wellcome [wellcome.org]
- 8. The effect of treatment with this compound diproprionate on the course of Babesia divergens infections in splenectomized calves, and on their subsequent immunity to homologous challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102924380A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN104557715B - Preparation method of this compound dipropionate sterile APIs (active pharmaceutical ingredients) - Google Patents [patents.google.com]
- 11. Strategies for acquiring the phospholipid metabolite inositol in pathogenic bacteria, fungi and protozoa: making it and taking it - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy, safety and tolerance of this compound dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shifting Paradigms: this compound dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 922. This compound (WHO Food Additives Series 41) [inchem.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Enhanced Anti-Babesia Efficacy of Buparvaquone and this compound When Combined with ELQ-316 In Vitro Culture of Babesia bigemina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of endochin-like quinolones for babesiosis therapy - Choukri Ben Mamoun [grantome.com]
- 19. Therapeutic and prophylactic efficacy of this compound dipropionate on experimental Babesia ovis infection of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imizol® (this compound DIPROPIONATE) [dailymed.nlm.nih.gov]
- 22. This compound: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sterilisation of Babesia canis infections by this compound alone or in combination with diminazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative efficacy of this compound dipropionate with additive in naturally infected cattle against bovine babesiosis [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Establishment of Continuous In Vitro Culture of Babesia gibsoni by Using VP-SFM Medium with Low-Concentration Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
Imidocarb Dipropionate: A Technical Guide on its Potential as a Treatment for Trypanosoma evansi (Surra)
Executive Summary
Trypanosoma evansi, the causative agent of the widespread animal disease "Surra," poses a significant threat to livestock health and productivity. The emergence of drug-resistant strains necessitates the exploration of alternative chemotherapeutic agents. Imidocarb, a carbanilide derivative traditionally used for treating babesiosis and anaplasmosis, has shown promising anti-trypanosomal activity.[1] This technical guide provides a comprehensive overview of the current evidence supporting this compound dipropionate as a potential treatment for T. evansi. It consolidates preclinical data, details experimental methodologies, and outlines the proposed mechanisms of action to inform future research and development efforts. Recent studies highlight its in vitro potency and in vivo efficacy in murine models, suggesting that this compound warrants further investigation as a repurposed drug for combating Surra.[2][3]
Introduction
Trypanosoma evansi is a protozoan parasite that causes Surra, a fatal wasting disease affecting a wide range of domestic and wild animals.[1] The disease leads to significant economic losses in the livestock industry. Control has historically relied on a limited number of trypanocidal drugs, such as diminazene aceturate and isometamidium chloride.[1] However, their extensive use has led to the development of resistant parasite strains, creating an urgent need for new therapeutic strategies.[4][5]
This compound is an aromatic diamidine compound, specifically a urea derivative, approved for veterinary use against protozoal infections like babesiosis.[6][7] Its structural similarities to established antitrypanosomatid diamidines have prompted investigations into its efficacy against Trypanosoma species.[8] This document synthesizes the available preclinical data on this compound dipropionate against T. evansi and related trypanosomes to provide a technical foundation for its potential repurposing.
Mechanism of Action
The precise trypanocidal mechanism of this compound is not fully elucidated, but several hypotheses have been proposed based on studies against Trypanosoma and Babesia species.[4][9] Recent molecular evidence suggests a multi-faceted impact on parasite cellular machinery.[2][3]
Key Proposed Mechanisms:
-
Interference with Polyamines: this compound's effect on Trypanosoma brucei has been shown to be antagonized by excess polyamines, suggesting the drug interferes with their production or utilization, which is critical for cell proliferation.[1][4][9]
-
Inhibition of Inositol Uptake: A proposed mechanism in Babesia-infected erythrocytes is the blockage of inositol entry, an essential nutrient, leading to parasite starvation.[9][10] This could be a relevant pathway in trypanosomes as well.
-
Downregulation of Key Genes: Studies on T. evansi exposed to this compound dipropionate have recorded significant downregulation in the mRNA expression of genes crucial for cellular regulatory activities.[2][3] These include genes involved in cell division, glycolysis, nucleic acid synthesis, immune evasion, and redox homeostasis.[2][3]
The anticholinergic activity of this compound, through the inhibition of acetylcholinesterase, is primarily associated with its toxicity profile in host animals rather than its direct anti-protozoal effect.[6][10]
Caption: Proposed multi-target mechanism of action for this compound against Trypanosoma.
Preclinical Efficacy Data
In Vitro Studies
Recent studies have quantified the in vitro potency of this compound dipropionate (IDP) against T. evansi and its cytotoxicity against host cells, allowing for the calculation of a selectivity index.
Table 1: In Vitro Activity and Cytotoxicity of this compound Dipropionate
| Parameter | Target/Cell Line | Value (µM) | Selectivity Index (SI)¹ | Reference |
|---|---|---|---|---|
| IC₅₀ | Trypanosoma evansi | 2.73 | - | [2][3] |
| Cytotoxicity (CC₅₀) | Equine PBMCs | 32.66 | 11.96 | [2][3] |
| Cytotoxicity (CC₅₀) | Vero Cell Line | 80.70 | 29.56 | [2][3] |
¹ Selectivity Index (SI) = CC₅₀ (Host Cell) / IC₅₀ (T. evansi)
In Vivo Studies
The efficacy of this compound has been evaluated in various animal models against different Trypanosoma species, with notable success in rodent models.
Table 2: In Vivo Efficacy of this compound Dipropionate against Trypanosoma spp.
| Animal Model | Trypanosoma Species | Dosage Regimen | Route | Outcome | Reference |
|---|---|---|---|---|---|
| Mice | T. evansi | 20 mg/kg, two doses 72h apart | IP | Prolonged survival by 20 days | [2][3] |
| Rats | T. brucei | 24 mg/kg, for 2 consecutive days | SC | Curative, no relapse observed | [4][5][9] |
| Rats | T. brucei | 28 mg/kg, once daily for 3 days | - | Complete clearance of parasitemia | [4] |
| Mice | T. brucei | 10 mg/kg, daily for 3 days | - | Curative | [8] |
| Calves | T. vivax | 4.8 mg/kg, two doses 14 days apart | SC | Relapse detected on day 10 and 14 post-treatment |[1][11] |
IP: Intraperitoneal; SC: Subcutaneous.
Experimental Protocols
Standardized protocols are essential for the evaluation of anti-trypanosomal compounds. The following methodologies are based on established practices for in vitro and in vivo drug screening.[12][13]
In Vitro Susceptibility and Cytotoxicity Assay
This protocol is for determining the 50% inhibitory concentration (IC₅₀) of a compound against trypomastigotes and the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line.
-
Parasite Culture: T. evansi trypomastigotes are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.
-
Compound Preparation: this compound dipropionate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to achieve the desired final concentrations.
-
IC₅₀ Determination:
-
Plate parasites (e.g., 1 x 10⁶ parasites/mL) in a 96-well plate.
-
Add serial dilutions of this compound and incubate for a defined period (e.g., 24-48 hours).
-
Assess parasite viability using a resazurin-based assay or by microscopic counting.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
-
CC₅₀ Determination:
-
Plate mammalian cells (e.g., Vero or U2OS cells) in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for the same period as the IC₅₀ assay.
-
Assess cell viability using a metabolic indicator dye (e.g., MTT or resazurin).
-
Calculate the CC₅₀ value.
-
In Vivo Efficacy Model (Murine)
This protocol outlines a typical workflow for assessing the efficacy of this compound in a mouse model of T. evansi infection.
-
Animal Acclimatization: House laboratory mice (e.g., Swiss albino or BALB/c) under standard conditions for at least one week before the experiment.
-
Infection: Infect mice intraperitoneally (IP) with a defined number of T. evansi trypomastigotes (e.g., 1 x 10⁵).
-
Parasitemia Monitoring: Begin monitoring parasitemia 2-3 days post-infection by examining a wet blood film from a tail snip.
-
Group Allocation: Once a patent parasitemia is established, randomly assign mice to treatment and control groups (e.g., n=5-10 per group).
-
Group 1: Infected, treated with vehicle (negative control).
-
Group 2: Infected, treated with a standard drug like diminazene aceturate (positive control).
-
Group 3+: Infected, treated with different doses of this compound dipropionate.
-
-
Treatment: Administer the compound via the desired route (e.g., IP or SC) according to the planned dosage regimen.
-
Post-Treatment Monitoring:
-
Monitor parasitemia daily for the first week, then periodically for up to 30-60 days to check for relapse.
-
Record survival rates for all groups.
-
-
Data Analysis: Analyze the data to determine the effect on parasitemia clearance, relapse rate, and mean survival time.
Caption: A typical experimental workflow for in vivo evaluation of anti-trypanosomal drugs.
Safety and Toxicology
While this compound is generally used for babesiosis, its safety profile is important for considering its use against trypanosomiasis. The therapeutic index is considered narrow.[1][14]
-
Common Side Effects: Signs are consistent with anticholinesterase activity and can include pain at the injection site, salivation, drooling, nasal drip, vomiting, diarrhea, restlessness, and muscle tremors.[10][15][16]
-
Acute Toxicity: Severe signs can include lethargy, ataxia, and convulsions.[10]
-
Contraindications: this compound should be used with caution in animals with impaired lung, liver, or kidney function.[15] It should not be administered intravenously.[10]
In a study on mice, hematological, biochemical, and histopathological investigations showed effects on the kidney and liver at four times the therapeutic dosage used against T. evansi.[2][3]
Discussion and Future Directions
The available data indicates that this compound dipropionate is a viable candidate for further development as a treatment for T. evansi. The in vitro potency is significant, and the curative effect observed in rodent models for T. brucei is encouraging.[4][8] The ability to prolong the survival of T. evansi-infected mice further strengthens its potential.[2][3]
However, several critical questions remain:
-
Efficacy in Target Species: The relapse observed in cattle treated for T. vivax raises concerns about its efficacy in livestock against different trypanosome species.[1][11] Clinical trials in naturally infected horses, camels, and cattle are essential.
-
Dose Optimization: The optimal dose and treatment duration for T. evansi in target animal species need to be determined to maximize efficacy while minimizing toxicity.
-
Resistance Potential: The potential for T. evansi to develop resistance to this compound has not been studied and is a crucial area for future research.
-
Combination Therapy: Investigating this compound in combination with other trypanocidal drugs could offer a synergistic effect and potentially delay the onset of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Shifting Paradigms: this compound dipropionate as an alternative chemotherapeutic strategy for Trypanosoma evansi infection in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Curative effects of the antipiroplasms amicarbalide and this compound on Trypanosoma brucei infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 11. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Experimental models in Chagas disease: a review of the methodologies applied for screening compounds against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Imidocarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Imidocarb. This compound is a carbanilide derivative with antiprotozoal activity, widely used in veterinary medicine. The presented protocol is applicable for the determination of this compound in both bulk drug substances and pharmaceutical formulations, and with appropriate sample preparation, can be adapted for residue analysis in biological matrices. This method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for routine quality control, stability studies, and research applications.
Introduction
This compound dipropionate is a crucial antiprotozoal agent for treating infections such as babesiosis in cattle.[1] Ensuring the potency and purity of this compound in pharmaceutical products is critical for its efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an isocratic RP-HPLC method for the quantification of this compound, based on established and validated methodologies.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for two validated methods. Method 1 is suitable for the analysis of this compound dipropionate in injection forms[1][2], while Method 2 is adapted for the analysis of this compound residues in biological samples like beef and milk.[3][4][5]
| Parameter | Method 1: For Pharmaceutical Injections | Method 2: For Biological Samples |
| HPLC Column | Hemochrome/C18 (250mm × 4.6mm, 5µm)[1][2] or Cyano column[6][7] | Reversed-phase C18 (4.6 x 250 mm, 5 µm)[3][4][5] |
| Mobile Phase | 0.2% Trifluoroacetic acid (TFA) : Acetonitrile (80:20 v/v)[1][2] | 0.1% Trifluoroacetic acid : Acetonitrile (85:15 v/v)[3][4][5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4][5] |
| Injection Volume | 20 µL[1] | Not Specified |
| Column Temperature | 30°C[1] | 20°C[3][4][5] |
| Detection Wavelength | 243 nm[1][2] | 260 nm[3][4][5] |
| Run Time | Approximately 10 minutes[1] | Not Specified |
Preparation of Solutions
Reagents:
-
Acetonitrile (HPLC grade)[1]
-
Trifluoroacetic acid (TFA) (analytical grade)[1]
-
Milli-Q water or equivalent[1]
-
This compound dipropionate reference standard
Diluent Preparation:
-
Mix water and acetonitrile in a 1:1 (v/v) ratio.[1]
Standard Stock Solution Preparation (e.g., 400 µg/mL):
-
Accurately weigh approximately 10 mg of this compound dipropionate reference standard.[1]
-
Transfer the standard into a 25 mL volumetric flask.[1]
-
Add a portion of the diluent and sonicate to dissolve.[1]
-
Make up the volume to 25 mL with the diluent and mix well.[1]
Working Standard Solution Preparation (e.g., 20 µg/mL):
-
From the standard stock solution, perform serial dilutions with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5-40 µg/mL).[1][2]
Sample Preparation
For Injection Dosage Forms:
-
Transfer 1 mL of the this compound injection sample (e.g., 120 mg/mL) into a 200 mL volumetric flask.[1]
-
Dilute to volume with the diluent.[1]
-
Further dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 18 µg/mL).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8]
For Biological Matrices (e.g., Beef, Milk):
-
Sample preparation for biological matrices typically involves a more complex extraction procedure such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[3][5][9] These methods should be optimized based on the specific matrix and desired recovery.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions at different concentration levels to construct a calibration curve.
-
Inject the prepared sample solutions.
-
The peak area of this compound is used for quantification.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC methods for this compound.
Method Performance for Pharmaceutical Injections (Method 1)
| Parameter | Result |
| Retention Time | ~6.08 minutes[2] |
| Linearity Range | 5-40 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.9999[1][2] |
| Limit of Detection (LOD) | 0.0015 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.0048 µg/mL[1][2] |
| Precision (%RSD) | < 2%[2] |
Method Performance for Biological Samples (Method 2)
| Parameter | Result |
| Linearity (r) | ≥0.998[3][5] |
| Limit of Quantification (LOQ) in Beef | 0.15 mg/kg[3][5][10] |
| Limit of Quantification (LOQ) in Milk | 0.025 mg/kg[3][5][10] |
| Intra-day Precision (%RSD) | 3.2-6.1%[3][10] |
| Inter-day Precision (%RSD) | 1.4-6.9%[3][10] |
| Accuracy (Recovery) in Beef | 80.4-82.2%[3][10] |
| Accuracy (Recovery) in Milk | 80.1-89.5%[3][10] |
Visualizations
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]
- 3. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in animal biosamples using simple high...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. nacalai.com [nacalai.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Note: Determination of Imidocarb Residues in Bovine Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Imidocarb, often administered as its dipropionate salt, is a carbanilide derivative used in veterinary medicine for the treatment and prevention of protozoal diseases in cattle, such as babesiosis and anaplasmosis.[1][2] The persistence of this compound residues in edible tissues is a significant concern for food safety and public health.[2][3] Regulatory bodies like the Codex Alimentarius Commission and the European Medicines Agency (EMEA) have established Maximum Residue Limits (MRLs) for this compound in various bovine tissues to ensure consumer safety.[3][4][5] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound residues in bovine liver, kidney, and muscle tissues. The described protocol is intended for researchers, scientists, and professionals in drug development and food safety testing.
Principle
This method involves the extraction of this compound from homogenized bovine tissues, followed by sample clean-up and analysis using an LC-MS/MS system. The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
This compound dipropionate reference standard (98.5% purity or higher)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC grade, ~99%)
-
Ammonium acetate
-
Subtilisin Carlsberg
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
-
Oasis MCX SPE cartridges
-
Bovine tissues (liver, kidney, muscle), confirmed to be free of this compound
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound dipropionate reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Matrix-Matched Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank tissue extracts that have undergone the entire sample preparation procedure.[2]
3. Sample Preparation
This protocol is adapted from a validated method utilizing enzymatic digestion for efficient extraction.[2][6][7]
-
Homogenization: Homogenize the bovine tissue samples (liver, kidney, or muscle) until a uniform consistency is achieved.
-
Weighing: Accurately weigh 1.0 ± 0.02 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Enzymatic Digestion:
-
Add 1 mL of PBS buffer solution and vortex for 1 minute.
-
Add 300 µL of subtilis protease solution and vortex for 2 minutes.
-
Incubate the samples at 37°C for 6 hours with oscillation.
-
-
Extraction:
-
After incubation, add 2 mL of PBS buffer solution, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge the sample at 7500 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.
-
Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system such as the Waters ACQUITY UPLC.[2]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer such as the Xevo TQ-S.[2]
-
Chromatographic Column: An ACQUITY UPLC BEH Phenyl column (1.7 µm, 50 mm × 2.1 mm) is a suitable choice.[2]
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: Methanol[2]
-
-
Gradient Elution:
-
Start with 15% B for 1.5 min.
-
Increase linearly to 90% B from 1.5 to 3 min.
-
Decrease linearly to 15% B from 3 to 5 min.
-
Hold at 15% B for 1 min for re-equilibration.[2]
-
-
Flow Rate: 0.35 mL/min[2]
-
Injection Volume: 2 µL[2]
-
Column Temperature: 40°C[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
MS Parameters: Optimized for the specific instrument, with typical values for capillary voltage, source temperature, and gas flows.
-
MRM Transitions: this compound is often detected as a dicationic species.[8][9] The most sensitive and specific transitions should be determined by infusing a standard solution.
Data Presentation
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC Column | ACQUITY UPLC BEH Phenyl (1.7 µm, 50 mm × 2.1 mm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | Methanol | [2] |
| Flow Rate | 0.35 mL/min | [2] |
| Injection Volume | 2 µL | [2] |
| Column Temperature | 40°C | [2] |
| Ionization Mode | ESI Positive | [2] |
Table 2: MRM Transitions for this compound Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 175 | 162 | Quantifier |
| This compound | 175 | 145 | Qualifier |
Note: These transitions correspond to the dicationic form of this compound [M+2H]²⁺.[8][9] The collision energies should be optimized for the specific instrument.
Table 3: Method Validation Summary
| Parameter | Liver | Kidney | Muscle | Reference |
| LOD (µg/kg) | 0.5 | 0.5 | 0.5 | [10] |
| LOQ (µg/kg) | 1.0 | 1.0 | 1.0 | [1][10] |
| Linearity Range (ng/mL) | 1-50 | 1-50 | 1-50 | [2] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [1] |
| Recovery (%) | 73.3 - 98.6 | 73.3 - 98.6 | 73.3 - 98.6 | [1] |
| Precision (RSD %) | Within-day: 1.0-6.7Between-day: 2.0-7.7 | Within-day: 1.0-6.7Between-day: 2.0-7.7 | Within-day: 1.0-6.7Between-day: 2.0-7.7 | [1] |
Table 4: Maximum Residue Limits (MRLs) for this compound in Bovine Tissues
| Tissue | Codex Alimentarius (µg/kg) | European Union (µg/kg) |
| Liver | 1500 | 1500 |
| Kidney | 2000 | 2000 |
| Muscle | 300 | 300 |
| Fat | 50 | 50 |
Source: Codex Alimentarius Commission (2005), EMEA.[2][4][5]
Visualization
Caption: Workflow for LC-MS/MS analysis of this compound in bovine tissues.
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound residues in bovine liver, kidney, and muscle tissues. The protocol, which includes an enzymatic digestion step followed by solid-phase extraction, ensures high recovery and effective removal of matrix interferences. This method meets the performance criteria required for regulatory monitoring and can be readily implemented in food safety and veterinary drug residue laboratories. The sensitivity of the method is sufficient to detect this compound at levels well below the established Maximum Residue Limits.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. thomastobin.com [thomastobin.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Residue Depletion of this compound in Bovine Tissues by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Imidocarb in Experimental Models of Canine Babesiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Canine babesiosis is a tick-borne protozoal disease of significant veterinary importance worldwide. Experimental models are crucial for understanding the pathophysiology of the disease and for the development and evaluation of novel therapeutic agents. Imidocarb dipropionate is a carbanilide derivative widely used for the treatment and chemoprophylaxis of babesiosis in dogs.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in experimental canine babesiosis models, including detailed protocols, quantitative data summaries, and visual representations of experimental workflows and potential mechanisms of action.
Data Presentation
Table 1: this compound Dipropionate Dosage and Efficacy in Experimental Canine Babesiosis
| Babesia Species | Dog Model | This compound Dipropionate Dosage | Route of Administration | Efficacy | Reference |
| B. canis | Spleen-intact and splenectomized Beagles | Not specified for treatment in the abstract, but used for successful cure of splenectomized dogs. | Not specified in abstract | Fever and parasitemia persisted for three days post-treatment in splenectomized dogs.[5] Splenectomized dogs were successfully cured.[5] | [5] |
| B. canis (French strain) | Healthy naive dogs | 6 mg/kg | Subcutaneous (SC) | Did not prevent infection when given 2-5 weeks prior to challenge. One dog treated 5 weeks prior to challenge died. Relapses were common.[1][2][6] | [1][2][6] |
| B. canis | Experimentally inoculated 4-5 month old dogs | 7 mg/kg (two doses on days 15 and 27 post-infection) | Not specified | Effective in clearing the infection, but treated dogs were susceptible to reinfection.[7] | [7] |
| B. canis vogeli | Naturally infected dogs | 6.6 mg/kg (repeated in 2 weeks) | Intramuscular (IM) or Subcutaneous (SC) | Parasitemia and clinical signs are usually eliminated within 24-48 hours.[8] | [8] |
| B. gibsoni | Naturally infected dogs | 6.6 mg/kg (repeated in 2 weeks) | Intramuscular (IM) or Subcutaneous (SC) | Less effective against B. gibsoni compared to B. canis.[8] | [8] |
| B. gibsoni | Naturally infected dogs | 6 mg/kg (2 doses, 14 days apart) | Intramuscular (IM) | No hematobiochemical improvement was noticed.[9] | [9] |
Table 2: Hematological and Biochemical Changes in Experimental Canine Babesiosis Treated with this compound
| Parameter | Pre-treatment Observation | Post-treatment Observation with this compound | Reference |
| Hematology | |||
| Packed Cell Volume (PCV) / Hematocrit (Hct) | Significant reduction.[1][2][6] Anemia, more severe in splenectomized dogs.[5][10] | Important reductions in PCV were still observed in a chemoprophylaxis study.[1][2][6] In a treatment study, Hct showed a better response in a combination therapy group (this compound-doxycycline) vs. This compound alone (37%).[11] | [1][2][5][6][10][11] |
| Platelets | Thrombocytopenia.[5][7][10] | In a treatment study, platelet count was 291.50 x 10^9/l in the this compound alone group.[11] Treated dogs that were reinfected showed thrombocytopenia.[7] | [5][7][10][11] |
| White Blood Cells (WBC) | Leukopenia (neutropenia and lymphopenia) in the acute phase, followed by leukocytosis and neutrophilia.[5][10] | Information not available in the provided search results. | [5][10] |
| Biochemistry | |||
| Alanine Aminotransferase (ALT) | Elevated activity, more severe in splenectomized dogs.[5][10] | Information not available in the provided search results. | [5][10] |
| Total Bilirubin | Elevated levels. | In a combination therapy study (Da+Id+C), total bilirubin decreased significantly. No significant change with this compound alone.[9] | [9] |
| Blood Urea Nitrogen (BUN) | Elevated levels. | In a combination therapy study (Da+Id), BUN showed significant improvement. No significant change with this compound alone.[9] | [9] |
| Total Protein | Altered levels. | In a combination therapy study (Da+Id), total protein showed significant improvement. No significant change with this compound alone.[9] | [9] |
Experimental Protocols
Protocol 1: Chemoprophylactic Efficacy of this compound Dipropionate
This protocol is based on the study by Uilenberg et al. (1981).[1][2][6]
1. Animal Model:
-
Species: Canine (Canis lupus familiaris)
-
Breed: Beagle or other naive dogs from a babesiosis-free kennel.
-
Health Status: Healthy, vaccinated, dewormed, and negative for Babesia and other blood parasites by microscopy and serology.
2. Experimental Groups:
-
Treatment Group: Eight dogs receiving this compound dipropionate.
-
Control Group: Three dogs receiving no treatment.
3. Treatment Regimen:
-
Administer this compound dipropionate at a dose of 6 mg/kg body weight via subcutaneous injection to the treatment group.[1][2][6]
4. Challenge Infection:
-
Parasite: Babesia canis sporozoite stabilate prepared from infected Dermacentor reticulatus ticks.
-
Timing: Challenge the treated dogs at 2, 3, 4, or 5 weeks post-treatment.[1][2][6]
-
Inoculation: Inject the sporozoite stabilate subcutaneously.
5. Monitoring and Data Collection:
-
Clinical Signs: Daily monitoring for fever, lethargy, anorexia, and hemoglobinuria.
-
Parasitemia: Prepare Giemsa-stained blood smears daily from the ear vein to determine the percentage of parasitized red blood cells.
-
Hematology: Measure Packed Cell Volume (PCV) daily using a microhematocrit centrifuge.
-
Serology: Collect serum samples for Indirect Fluorescent Antibody Test (IFAT) to measure antibody titers against B. canis.
Protocol 2: Therapeutic Efficacy of this compound Dipropionate in Acute Babesiosis
This protocol is a generalized representation based on multiple studies.[5][7][8]
1. Animal Model:
-
Species: Canine (Canis lupus familiaris)
-
Splenectomy: Include both spleen-intact and splenectomized dogs to model different disease severities.[5][10]
2. Experimental Infection:
-
Parasite: Blood stabilate of a virulent Babesia canis or Babesia gibsoni strain.
-
Inoculation: Intravenous or subcutaneous injection of infected blood.
3. Monitoring for Onset of Disease:
-
Daily monitor for the onset of clinical signs (fever, anemia, hemoglobinuria) and patent parasitemia.
4. Treatment Protocol:
-
Treatment Group: Once clinical signs and a predetermined level of parasitemia are observed, administer this compound dipropionate at a therapeutic dose (e.g., 6.6 mg/kg).[8] The treatment can be a single injection or repeated after 14 days.[8][9]
-
Control Group: Administer a placebo (e.g., sterile saline).
5. Post-Treatment Evaluation:
-
Clinical Monitoring: Record clinical signs and body temperature daily.
-
Parasite Clearance: Monitor the decline in parasitemia through daily blood smears.
-
Hematological and Biochemical Parameters: Collect blood samples at regular intervals (e.g., daily for the first week, then weekly) to assess changes in PCV, platelet count, WBC count, ALT, and other relevant markers.[5][9]
-
Long-term Follow-up: Monitor for clinical relapses and persistent subclinical infections using PCR.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for experimental evaluation of this compound in canine babesiosis.
Proposed Mechanism of Action of this compound
Caption: this compound's proposed mechanism of action against Babesia.
Logical Relationship in a Chemoprophylaxis Study
Caption: Logical flow of a chemoprophylaxis experiment with this compound.
References
- 1. This compound: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Humoral immunity and reinfection resistance in dogs experimentally inoculated with Babesia canis and either treated or untreated with this compound dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. akjournals.com [akjournals.com]
- 11. Comparative Response of Two Treatments for Canine Babesiosis - WSAVA2002 - VIN [vin.com]
Application Notes and Protocols for the Chemosterilization of Anaplasma marginale Carriers Using Imidocarb
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bovine anaplasmosis, caused by the intraerythrocytic bacterium Anaplasma marginale, poses a significant economic threat to the cattle industry worldwide. Animals that recover from the acute phase of the disease often become lifelong carriers, serving as a persistent reservoir for the transmission of the pathogen. The elimination of this carrier state, known as chemosterilization, is a crucial control measure, particularly in non-endemic areas or for high-value cattle. Imidocarb dipropionate, a carbanilide derivative with antiprotozoal activity, has been investigated for its potential to clear A. marginale infections in carrier cattle. These application notes provide a comprehensive overview of the use of this compound for this purpose, including detailed protocols, efficacy data, and methods for assessing treatment outcomes.
While this compound is effective in treating acute anaplasmosis, its ability to achieve complete chemosterilization of the A. marginale carrier state has yielded variable results in scientific studies.[1][2] Some studies have reported successful elimination of the parasite, while others have found it to be less effective than other drugs, such as oxytetracycline.[1][2][3] Therefore, the decision to use this compound for chemosterilization should be made on a case-by-case basis, considering the specific goals of the treatment and the available diagnostic tools for confirming parasite elimination.
Quantitative Data Summary
The efficacy of this compound in the chemosterilization of Anaplasma marginale carriers has been evaluated in several studies, with varying dosages and treatment regimens. The following tables summarize the quantitative data from key experiments.
Table 1: Efficacy of this compound Dipropionate for Chemosterilization of Anaplasma marginale
| Dosage | Number of Doses | Interval Between Doses | Route of Administration | Number of Animals Treated | Number of Animals Sterilized | Efficacy (%) | Reference |
| 5 mg/kg | 2 | 14 days | Intramuscular (IM) or Subcutaneous (SC) | 10 | 10 | 100 | Roby & Mazzola, 1972[4][5] |
| 5 mg/kg | 2 | 7 days | Intramuscular (IM) | 15 | 11 | 73.33 | Atif et al.[3] |
| 5 mg/kg | 2 | 14 days | Intramuscular (IM) | 10 | 0 | 0 | Sarli et al., 2021[1][2] |
| 5 mg/kg | 2 | 7 days | Intramuscular (IM) | 4 | 1 (transiently) | 25 | Coetzee et al., 2006[6] |
Table 2: Comparative Efficacy of this compound and Oxytetracycline for Chemosterilization
| Drug | Dosage | Number of Doses | Interval Between Doses | Route of Administration | Number of Animals Treated | Number of Animals Sterilized | Efficacy (%) | Reference |
| This compound dipropionate | 5 mg/kg | 2 | 14 days | Intramuscular (IM) | 10 | 0 | 0 | Sarli et al., 2021[1][2] |
| Long-acting oxytetracycline | 20 mg/kg | 3 | 7 days | Intramuscular (IM) | 10 | 5 | 50 | Sarli et al., 2021[1][2] |
| This compound dipropionate | 5 mg/kg | 2 | 7 days | Intramuscular (IM) | 15 | 11 | 73.33 | Atif et al.[3] |
| Oxytetracycline | 22 mg/kg | 5 | 24 hours | Intravenous (IV) | 15 | 13 | 86.67 | Atif et al.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound for the chemosterilization of A. marginale carriers.
Protocol 1: Chemosterilization of Anaplasma marginale Carrier Cattle
1. Animal Selection:
- Select adult cattle that are confirmed carriers of Anaplasma marginale.
- Confirmation of carrier status can be achieved through serological tests such as competitive ELISA (cELISA) for the detection of anti-MSP5 antibodies and molecular methods like nested PCR (nPCR) to detect A. marginale DNA.[1]
2. Treatment Regimen:
- Administer this compound dipropionate (120 mg/mL injectable solution) at a dosage of 5 mg/kg body weight.[1][3][4]
- The injection can be given either intramuscularly (IM) or subcutaneously (SC).[4][5]
- Administer a second dose of this compound dipropionate at the same dosage (5 mg/kg) 14 days after the first injection.[1][4][5]
- Note: Some studies have used a 7-day interval between doses.[3][6]
3. Post-Treatment Monitoring:
- Collect blood samples periodically (e.g., weekly or bi-weekly) for up to 70-104 days post-treatment.[1][3]
- Monitor the animals for any adverse reactions to the treatment. Common side effects can include salivation, lethargy, and tremors.[7]
4. Assessment of Chemosterilization:
- Serology: Perform cELISA on serum samples to monitor the antibody response. A significant decline or disappearance of anti-MSP5 antibodies can be indicative of successful chemosterilization.[1][3]
- Molecular Diagnostics: Use nPCR to detect the presence of A. marginale DNA in blood samples. The absence of detectable DNA is a strong indicator of parasite clearance. However, PCR results should be interpreted with caution as they may not always correlate with infectivity.[1][6]
- Subinoculation into Splenectomized Calves: This is considered the gold standard for confirming chemosterilization.
- Collect a large volume of blood (e.g., 50 mL) from the treated carrier animal at the end of the monitoring period (e.g., 104 days post-treatment).[1]
- Inoculate the blood into a susceptible, splenectomized calf.
- Monitor the splenectomized calf for the development of anaplasmosis through clinical signs, Giemsa-stained blood smears, and PCR for at least 60 days.[8]
- The absence of infection in the splenectomized calf confirms the successful chemosterilization of the treated carrier.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy of long-acting oxytetracycline and this compound dipropionate for the chemosterilization of Anaplasma marginale in experimentally infected carrier cattle in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zsp.com.pk [zsp.com.pk]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Comparison of the efficacy of enrofloxacin, this compound, and oxytetracycline for clearance of persistent Anaplasma marginale infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for the Stability of Imidocarb Dipropionate in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidocarb dipropionate is a carbanilide derivative used as an antiprotozoal agent in veterinary medicine. Understanding its stability in different solvent systems is crucial for the development of robust formulations, ensuring therapeutic efficacy and safety. These application notes provide a summary of the stability of this compound dipropionate under various stress conditions and detail the experimental protocols for stability-indicating analyses.
Data Presentation: Stability of this compound Dipropionate
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data from a single comprehensive study is not publicly available in a consolidated table, a review of published research indicates that this compound dipropionate is susceptible to degradation under acidic and basic conditions, with notable stability under neutral, thermal, and photolytic conditions.
A study on a stability-indicating RP-HPLC method for this compound dipropionate injection reported significant degradation in basic conditions, leading to the formation of four major degradation products.[1] The drug was found to be more stable in water and under thermal and photolytic stress.[2] Another study also confirmed that this compound dipropionate is sensitive to basic and acidic conditions.[2]
For illustrative purposes, the following table summarizes the expected stability profile of this compound dipropionate based on available literature. The percentage of degradation can vary depending on the exact experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Solvent/Stressor | Temperature | Duration | Expected Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant Degradation | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Highly Significant Degradation | [1][2] |
| Oxidative Stress | 3% H₂O₂ | Room Temp. | 24 hours | Moderate Degradation | [1] |
| Thermal Stress | Water | 80°C | 48 hours | Minimal Degradation | [2] |
| Photolytic Stress | Water | UV Light | 24 hours | Minimal Degradation | [2] |
Experimental Protocols
Detailed methodologies for conducting stability studies of this compound dipropionate are crucial for reproducible results. Below are protocols for stability-indicating High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for the quantitative estimation of this compound dipropionate in injection dosage forms.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hemochrome/C18 column (250mm × 4.6mm, 5µm particle size).[1]
-
Mobile Phase: A mixture of 0.2% Trifluoroacetic acid (TFA) and Acetonitrile (ACN) in a ratio of 80:20 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 243 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound dipropionate reference standard in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration of 20 µg/mL.
-
Sample Preparation: Dilute the this compound dipropionate formulation with the mobile phase to obtain a theoretical concentration of 20 µg/mL.
3. Forced Degradation Study:
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH, then dilute with the mobile phase to a final concentration of 20 µg/mL.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl, then dilute with the mobile phase to a final concentration of 20 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 20 µg/mL.
-
Thermal Degradation: Keep the drug solution in a hot air oven at 80°C for 48 hours. Cool and dilute with the mobile phase to a final concentration of 20 µg/mL.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute with the mobile phase to a final concentration of 20 µg/mL.
4. Analysis:
-
Inject the prepared standard, sample, and degraded solutions into the HPLC system.
-
Record the chromatograms and calculate the percentage of degradation using the following formula: % Degradation = [(Area_initial - Area_degraded) / Area_initial] * 100
Protocol 2: Stability-Indicating TLC-Densitometric Method
This protocol is based on a validated TLC method for the determination of this compound dipropionate.[3]
1. Instrumentation and Chromatographic Conditions:
-
TLC System: A standard TLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[3]
-
Mobile Phase: A mixture of ethyl acetate, methanol, ammonia, and water in a ratio of 8.5:1:0.5:0.2 (v/v/v/v).[3]
-
Detection Wavelength: 254 nm.[3]
-
Application Volume: 10 µL.
2. Preparation of Solutions:
-
Prepare standard and sample solutions in methanol at appropriate concentrations.
3. Forced Degradation Study:
-
Perform forced degradation as described in the HPLC protocol (Section 3).
4. Analysis:
-
Apply the standard and degraded sample solutions to the TLC plate.
-
Develop the plate in the mobile phase until the solvent front reaches a sufficient height.
-
Air-dry the plate and scan it using a densitometer at 254 nm.
-
Compare the peak areas of the intact drug in the stressed samples with that of the unstressed standard to determine the extent of degradation.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound dipropionate.
Caption: Workflow for Forced Degradation Study of this compound Dipropionate.
Chemical Degradation Pathways of this compound Dipropionate
This diagram illustrates the potential degradation pathways of this compound dipropionate under different stress conditions. The central urea linkage is a primary site for hydrolysis.
Caption: Potential Degradation Pathways of this compound Dipropionate.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]
- 3. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Imidocarb from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Imidocarb from various biological matrices. The methodologies outlined are compiled from validated analytical methods published in peer-reviewed scientific literature, offering robust procedures for sample clean-up and concentration prior to chromatographic analysis.
Introduction
This compound is a carbanilide derivative used as an antiprotozoal agent in veterinary medicine for the treatment and prevention of parasitic diseases in cattle, sheep, and horses.[1] Due to its persistence in edible tissues and milk, regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.[2][3] Accurate determination of this compound residues in biological matrices is crucial for monitoring compliance with these regulations and for pharmacokinetic studies.
Solid-phase extraction is a widely adopted technique for the purification and concentration of this compound from complex biological samples. It offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing matrix effects, and improving sample throughput. This document details various SPE protocols optimized for different biological matrices, including bovine tissues and milk.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the SPE of this compound, providing key performance metrics for different methods.
Table 1: Performance of SPE Methods for this compound in Bovine Tissues
| Matrix | SPE Sorbent | Analytical Method | LOQ (µg/kg) | Recovery (%) | Precision (RSD, %) | Reference |
| Bovine Kidney | Carboxylic Acid Cation-Exchange | HPLC-UV | 10 | 76.3 - 77.5 | - | [4] |
| Bovine Tissues | Diatomaceous Earth | LC-ESI-MS/MS | 1.0 - 10 | 73.3 - 98.6 | Within-day: 1.0 - 6.7, Between-day: 2.0 - 7.7 | [4] |
| Beef | WCX Cartridge | HPLC-DAD | 150 | 80.4 - 82.2 | Intra-day: 3.2 - 6.1, Inter-day: 1.4 - 6.9 | [5][6] |
| Bovine Liver, Kidney, Muscle | - | UPLC-MS/MS | 1 (ng/mL) | >60 | - | [7] |
Table 2: Performance of SPE Methods for this compound in Milk
| Matrix | SPE Sorbent | Analytical Method | LOQ (µg/kg) | Recovery (%) | Precision (RSD, %) | Reference |
| Bovine Milk | Diatomaceous Earth | LC-ESI-MS/MS | 1.0 - 10 | 73.3 - 98.6 | Within-day: 1.0 - 6.7, Between-day: 2.0 - 7.7 | [4] |
| Milk | WCX Cartridge | HPLC-DAD | 25 | 80.1 - 89.5 | Intra-day: 3.2 - 6.1, Inter-day: 1.4 - 6.9 | [5][6] |
Experimental Protocols
This section provides detailed protocols for the solid-phase extraction of this compound from bovine tissues and milk.
Protocol 1: SPE of this compound from Bovine Tissues (Liver, Kidney, Muscle)
This protocol is based on the method described by Li et al. (2022) and is suitable for the analysis of this compound in various bovine tissues prior to UPLC-MS/MS analysis.[7]
3.1.1. Materials
-
Homogenized tissue sample (liver, kidney, or muscle)
-
Phosphate buffered saline (PBS)
-
Subtilis protease solution
-
SPE Cartridges (Details on the specific cartridge were not provided in the source)
-
Methanol
-
Formic acid
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Water bath
3.1.2. Sample Pre-treatment
-
Weigh 1.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 1 mL of PBS buffer solution and vortex for 1 minute.
-
Add 300 µL of subtilis protease solution, vortex for 2 minutes, and incubate at 37 °C for 6 hours with oscillation.
-
Add 2 mL of PBS buffer solution, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge the sample. The supernatant is now ready for SPE.
3.1.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE column (specifics not detailed in the reference).
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the SPE column with 3 mL of a cleaning solution (details of the cleaning solution were not specified).
-
Elution: Elute the this compound from the column with 3 mL of methanol/formic acid (96/4, v/v).
-
Dry-down: Evaporate the eluent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue with 1 mL of methanol/water (15/85, v/v), vortex for 1 minute, and filter through a 0.22 µm filter before analysis.
Protocol 2: SPE of this compound from Beef and Milk
This protocol is adapted from the method described by Park et al. (2014) for the analysis of this compound in beef and milk using HPLC-DAD.[1][6]
3.2.1. Materials
-
Homogenized beef sample or milk sample
-
Acetonitrile
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Weak Cation Exchange (WCX) SPE cartridges
-
Vortex mixer
-
Centrifuge
3.2.2. Sample Pre-treatment
-
Beef: Homogenize the beef sample.
-
Milk: Use the milk sample directly.
-
Extract the sample with a mixture of acetonitrile:methanol:trifluoroacetic acid (495:500:5, v/v/v) for optimal recovery.[1]
3.2.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the WCX SPE cartridge (specific conditioning steps not detailed).
-
Loading: Load the extract from the pre-treated sample onto the conditioned WCX cartridge.
-
Washing: Wash the cartridge to remove interferences (specific washing solution not detailed).
-
Elution: Elute this compound from the cartridge (specific elution solvent not detailed).
-
The eluate is then prepared for HPLC-DAD analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.
Conclusion
The selection of an appropriate solid-phase extraction protocol for this compound is dependent on the biological matrix and the sensitivity requirements of the subsequent analytical method. The protocols presented here, utilizing both enzymatic digestion and direct extraction coupled with cation-exchange or other SPE sorbents, provide a solid foundation for the accurate and reliable quantification of this compound residues. For optimal performance, it is recommended to validate the chosen method in-house, paying close attention to recovery, matrix effects, and limits of detection and quantification.
References
- 1. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound residues in bovine and ovine liver and milk by immunobiosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imidocarb Resistance in Babesia Isolates
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges related to Imidocarb resistance in Babesia isolates.
Frequently Asked Questions (FAQs)
Q1: We are observing treatment failure with this compound in our in vivo model. How can we confirm if this is due to drug resistance?
A1: Treatment failure can be multifactorial. To investigate potential this compound resistance, a systematic approach is recommended. First, ensure the drug formulation and dosage are correct and that the administration protocol is being followed precisely. Host factors, such as immunosuppression, can also contribute to poor treatment response. To specifically assess parasite resistance, you can perform an in vitro drug susceptibility assay on Babesia isolates from treated and untreated animals. A significant increase in the 50% inhibitory concentration (IC50) for this compound in the post-treatment isolates compared to pre-treatment or reference-sensitive strains would suggest the development of resistance.
Q2: What are the known or proposed mechanisms of this compound resistance in Babesia?
A2: The exact molecular mechanisms of this compound resistance in Babesia are not yet fully understood. However, based on resistance mechanisms observed for other antiprotozoal drugs, potential mechanisms could include:
-
Alterations in the drug target: Although the precise target of this compound is unclear, mutations in the target protein could reduce drug binding affinity.
-
Increased drug efflux: Overexpression of transporter proteins could actively pump the drug out of the parasite.
-
Drug inactivation: The parasite may develop enzymatic pathways to metabolize and inactivate this compound.
-
Changes in the parasite's metabolic pathways: The parasite might develop alternative metabolic pathways to bypass the inhibitory effects of the drug.
Research into resistance mechanisms for other anti-babesial drugs, such as atovaquone, has identified specific point mutations in the cytochrome b gene (cytb) that confer resistance.[1][2] Similar genetic studies are needed to elucidate the mechanisms of this compound resistance.
Q3: Are there alternative or combination therapies to overcome this compound resistance?
A3: Yes, several studies have investigated combination therapies that can be more effective than this compound monotherapy and may help overcome resistance. These include:
-
Diminazene aceturate and this compound dipropionate: This combination has shown synergistic and additive effects against Babesia bigemina and Babesia bovisin vitro.[3][4][5]
-
Buparvaquone and this compound with ELQ-316: The addition of ELQ-316, an endochin-like quinolone, has been shown to enhance the anti-babesial efficacy of both Buparvaquone and this compound against Babesia bigeminain vitro.
-
Atovaquone and Azithromycin: This combination is a recommended treatment for human babesiosis and has been shown to be effective against Babesia gibsoni infections in dogs that were refractory to this compound treatment.[6]
-
Tafenoquine and Atovaquone: This novel combination has been shown to be effective against drug-sensitive and drug-resistant Babesia parasites in experimental models and may also induce immunity against future infections.[7]
Q4: Can repeated exposure to sub-lethal doses of this compound induce resistance?
A4: Yes, experimental evidence suggests that repeated exposure of Babesia to sub-lethal concentrations of this compound can lead to increased tolerance. A study on Babesia argentina demonstrated that parasites repeatedly transmitted through calves treated prophylactically with this compound became more tolerant to the drug.[8] This highlights the importance of using appropriate therapeutic doses to ensure complete parasite clearance and minimize the risk of selecting for resistant populations.
Troubleshooting Guides
Troubleshooting In VitroBabesia Drug Susceptibility Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent initial parasitemia. Uneven distribution of parasites in the 96-well plate. Pipetting errors. | Ensure thorough mixing of the parasite culture before dispensing. Use calibrated pipettes and proper pipetting technique. Increase the number of replicate wells. |
| No parasite growth in control wells | Poor quality of red blood cells (RBCs). Contamination of the culture medium. Incorrect gas mixture or temperature. Sub-optimal culture medium components. | Use fresh, healthy RBCs from a suitable donor. Test the medium for contamination and use sterile techniques. Verify the incubator's gas composition (typically 5% CO2, 5% O2, 90% N2) and temperature (37°C). Optimize serum concentration and other media supplements. |
| Unexpectedly high IC50 for sensitive reference strains | Inactive drug stock solution. Incorrect drug concentration calculations. Presence of drug-binding components in the medium. | Prepare fresh drug stock solutions and verify their concentration. Double-check all calculations for serial dilutions. Consider if high serum concentrations in the medium could be sequestering the drug. |
| Microbial contamination (cloudy medium, pH changes) | Non-sterile technique during media preparation or cell culture handling. Contaminated reagents or equipment. | Strictly adhere to aseptic techniques. Filter-sterilize all media and reagents. Regularly clean and disinfect incubators and biosafety cabinets. Consider adding penicillin-streptomycin to the culture medium. |
Troubleshooting Poor in vivo Response to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of clinical improvement after treatment | Incorrect diagnosis. Host factors (e.g., immunosuppression, concurrent infections). Drug formulation or administration issues. Parasite resistance. | Confirm the diagnosis using microscopy and PCR. Assess the host's immune status and screen for other pathogens. Verify the this compound concentration, dosage, and route of administration. Isolate the parasite and perform in vitro drug susceptibility testing. |
| Relapse of parasitemia after initial clearance | Incomplete parasite clearance due to sub-optimal dosing. Presence of a drug-resistant subpopulation. Sequestration of parasites in deep tissues. | Ensure the full therapeutic dose and duration of treatment are used. Consider a combination therapy to target potentially resistant parasites. Use highly sensitive methods like nested PCR or qPCR to confirm complete parasite clearance.[9] |
| Adverse drug reactions | Individual animal sensitivity. Overdosing. | Monitor animals closely for signs of toxicity (e.g., salivation, muscle tremors). Ensure accurate body weight measurement for correct dosing.[10] Atropine can be used to manage cholinergic side effects. |
Data Presentation
Table 1: Comparative IC50 Values of Anti-Babesial Drugs against various Babesia species.
| Drug | Babesia Species | IC50 (nM) | Reference |
| This compound Dipropionate | B. bovis | 117.3 | [3][5][11] |
| Buparvaquone | B. bovis | 50.01 | [3][5][11] |
| This compound Dipropionate | B. bigemina | 61.5 | [12] |
| Buparvaquone | B. bigemina | 44.66 | [12] |
| ELQ-316 | B. bigemina | 48.10 | [12] |
| ID + ELQ-316 | B. bigemina | 9.2 | [12] |
| BPQ + ELQ-316 | B. bigemina | 27.59 | [12] |
| Atovaquone | B. duncani | ~500 | [13] |
| Azithromycin | B. duncani | >20,000 | [13] |
Experimental Protocols
Protocol: In Vitro Drug Susceptibility Testing of Babesia Isolates using a SYBR Green I-based Fluorescence Assay
This protocol is adapted from methodologies described in several studies for assessing the efficacy of anti-babesial drugs.[14][15][16][17]
1. Materials and Reagents:
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Babesia-infected red blood cells (RBCs) from continuous in vitro culture or from an infected animal.
-
Healthy RBCs from a suitable donor.
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Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 20-40% serum (e.g., bovine or horse serum), L-glutamine, and antibiotics (penicillin/streptomycin).
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This compound dipropionate and other test compounds.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100).
-
96-well microtiter plates.
-
Fluorescence microplate reader.
2. Experimental Procedure:
-
Parasite Culture Maintenance: Maintain Babesia cultures in a microaerophilic, stationary-phase system (5% CO2, 5% O2, 90% N2) at 37°C. Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Plate Preparation: Prepare serial dilutions of the test drugs in complete culture medium in a 96-well plate. Include drug-free wells as positive controls for parasite growth and wells with uninfected RBCs as negative controls.
-
Inoculation: Adjust the parasitemia of the Babesia culture to a starting level of 0.5-1% in a 2.5-5% hematocrit. Add the parasite-infected RBC suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate for 72-96 hours under the same conditions used for culture maintenance.
-
Fluorescence Measurement:
-
After incubation, lyse the RBCs by adding a lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow the dye to bind to the parasite DNA.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).
-
3. Data Analysis:
-
Subtract the background fluorescence of the negative control wells from all experimental wells.
-
Express the fluorescence of each drug-treated well as a percentage of the fluorescence of the positive control wells.
-
Plot the percentage of parasite growth inhibition against the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Proposed mechanisms of action for this compound against Babesia.
Caption: Workflow for investigating suspected this compound resistance.
Caption: Logical troubleshooting workflow for in vitro assays.
References
- 1. Efficacy, safety and tolerance of this compound dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Babesia microti Variant With Multiple Resistance Mutations Detected in an Immunocompromised Patient Receiving Atovaquone Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Repeated this compound treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Babesiosis: Researchers Discover a New Combination Therapy Effective Against Drug-sensitive and Resistant Parasites < Yale School of Medicine [medicine.yale.edu]
- 8. Tolerance to this compound induced experimentally in tick-transmitted Babesia argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relapsing Babesiosis With Molecular Evidence of Resistance to Certain Antimicrobials Commonly Used to Treat Babesia microti Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]
- 17. Development and validation of a real-time SYBR green PCR method for the detection and differentiation of Babesia and Theileria species (Apicomplexa: Piroplasmida) in hard ticks and cattle blood from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidocarb Dipropionate Dosage in Canines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Imidocarb dipropionate dosage in dogs while minimizing adverse effects.
Troubleshooting Guides
Issue: Observation of Acute Cholinergic Side Effects Post-Administration
-
Symptoms: Hypersalivation (drooling), nasal drip, brief episodes of vomiting, diarrhea, restlessness, and muscle tremors.[1][2]
-
Cause: These are often attributable to the anticholinesterase activity of this compound, leading to a cholinergic response.[1][3]
-
Troubleshooting Steps:
-
Immediate Action: If severe cholinergic signs occur, they can be reversed with atropine sulfate.[1] A recommended dose is 0.05 mg/kg of body weight.
-
Pre-treatment Protocol: For future experiments, consider pre-treatment with atropine sulfate 20 to 30 minutes prior to this compound administration to prevent or lessen these effects.[4]
-
Dose Fractionation: Anecdotal evidence suggests that dividing the total dose and administering it over two to three intervals of 30 to 60 minutes may reduce the risk of acute adverse reactions.
-
Issue: Injection Site Reactions
-
Symptoms: Pain upon injection, mild swelling, and in rare cases, ulceration at the injection site.[1][3]
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Cause: this compound can be irritating to tissues.
-
Troubleshooting Steps:
-
Administration Technique: Ensure proper subcutaneous or intramuscular injection techniques. Rotate injection sites if multiple doses are required.
-
Monitoring: Closely monitor the injection site for signs of severe inflammation or ulceration.
-
Symptomatic Care: Mild swelling can be managed with cold compresses. Ulcerated sites should be kept clean and may require topical antibiotic treatment to prevent secondary infections.
-
Issue: Systemic and Severe Adverse Events
-
Symptoms: Panting, tachycardia (rapid heart rate), difficulty breathing, weakness, lethargy, and in rare instances of overdose or severe reaction, collapse.[2][5][6]
-
Cause: These can be extensions of the cholinergic effects or indicative of a more severe systemic reaction. High doses may lead to organ toxicity.
-
Troubleshooting Steps:
-
Immediate Veterinary Care: These symptoms require immediate and intensive veterinary intervention.
-
Dose Verification: Double-check all dosage calculations to prevent accidental overdose. An accidental administration of 10 times the recommended dose has been reported to be fatal.[6]
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Patient Selection: Use with caution in dogs with pre-existing lung, liver, or kidney impairment.[2][3] The safety of this compound has not been established in puppies or pregnant/lactating animals.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dosage of this compound dipropionate for canine babesiosis?
The most commonly recommended dosage is 6.6 mg/kg of body weight, administered via intramuscular or subcutaneous injection, with a second dose repeated in two weeks.[7] However, dosages ranging from 4 to 10 mg/kg have been reported in various studies.[8]
Q2: What are the most common adverse effects of this compound in dogs?
The most frequently observed adverse effects are pain during injection and mild cholinergic signs such as salivation, nasal drip, and brief episodes of vomiting.[1][2] Less common effects include panting, restlessness, and diarrhea.[2][3]
Q3: How can cholinergic side effects be minimized?
Pre-treatment with an anticholinergic agent like atropine sulfate is a common strategy to block or reduce the severity of cholinergic signs.[9] Administering atropine approximately 20-30 minutes before this compound injection is often recommended.[4]
Q4: Is there a difference in adverse effects between intramuscular and subcutaneous administration?
Both routes are considered acceptable.[7] While direct comparative studies on the incidence of adverse effects are limited, pain at the injection site is a recognized side effect for both routes. One study noted that atropine completely blocked gross cholinergic symptoms when this compound was given intramuscularly, while only reducing the severity when administered intravenously.[9]
Q5: What is the effect of this compound on liver and kidney function?
Most studies indicate that at therapeutic doses, this compound does not cause significant long-term changes in liver or kidney function in healthy dogs. However, a toxicology study showed a slight, transient increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at a high dose of 9.9 mg/kg, suggesting the potential for mild liver injury at supratherapeutic levels.[1][3] It is recommended to use this compound with caution in dogs with pre-existing hepatic or renal impairment and to monitor liver and kidney function before and after treatment.[2] In cases of accidental overdose, massive hepatic necrosis has been reported.[6]
Q6: What hematological changes can be expected after this compound administration?
In dogs with babesiosis, treatment with this compound is expected to lead to a resolution of anemia and thrombocytopenia associated with the disease. In healthy dogs, toxicology studies at doses up to 9.9 mg/kg did not report significant effects on hematology.[1][3]
Data Presentation
Table 1: Reported Adverse Effects of this compound Dipropionate in Dogs
| Adverse Effect Category | Specific Signs | Frequency |
| Common | Pain at injection site, Salivation/drooling, Nasal drip, Brief vomiting | Frequently Observed[1][2][3] |
| Less Common | Panting, Restlessness, Diarrhea, Mild injection site inflammation | Less Frequently Observed[1][2][3] |
| Rare | Injection site ulceration | Rarely Observed[1][3] |
| Severe/Overdose | Tachycardia, Dyspnea (difficulty breathing), Weakness, Collapse, Hepatic necrosis, Death | Associated with high doses or severe reactions[5][6] |
Table 2: Dose-Dependent Effects of Subcutaneous this compound Dipropionate in a Toxicology Study
| Dosage (mg/kg) | Number of Dogs | Key Findings |
| 2.2 | 5 | No significant effects on body temperature, body weight, hematology, or most clinical chemistries.[1][3] |
| 5.5 | 5 | No significant effects on body temperature, body weight, hematology, or most clinical chemistries.[1][3] |
| 7.7 | 5 | No significant effects on body temperature, body weight, hematology, or most clinical chemistries.[1][3] |
| 9.9 | 5 | Slight increase in serum ALT and AST. Pain on injection, injection site swelling, and vomiting were also noted.[1][3] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound Dipropionate
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Animal Selection: Utilize healthy adult dogs of a specific breed and weight range, acclimatized to the research facility.
-
Group Allocation: Randomly assign dogs to different dosage groups (e.g., control, 3.3 mg/kg, 5.0 mg/kg, 6.6 mg/kg, and 9.9 mg/kg).
-
Administration: Administer this compound dipropionate subcutaneously.
-
Monitoring:
-
Clinical Observations: Continuously monitor for the first 4 hours post-injection for acute adverse effects (salivation, vomiting, etc.). Record observations at regular intervals for 48 hours.
-
Injection Site: Evaluate the injection site daily for pain, swelling, and erythema for 7 days.
-
Biochemical and Hematological Analysis: Collect blood samples at baseline (pre-administration) and at 24 hours, 72 hours, and 7 days post-administration to assess liver enzymes (ALT, AST), kidney function (BUN, creatinine), and complete blood count.
-
-
Data Analysis: Compare the incidence and severity of adverse effects and the magnitude of changes in blood parameters across the different dosage groups.
Protocol 2: Efficacy of Atropine Pre-medication in Mitigating Cholinergic Side Effects
-
Animal Selection: Use healthy adult dogs.
-
Study Design: Employ a crossover design where each dog serves as its own control.
-
Treatment Arms:
-
Arm A: Administer a saline placebo 20-30 minutes prior to a standard therapeutic dose of this compound dipropionate (e.g., 6.6 mg/kg IM).
-
Arm B: Administer atropine sulfate (e.g., 0.05 mg/kg) 20-30 minutes prior to the same dose of this compound dipropionate.
-
-
Washout Period: Allow a sufficient washout period between treatments.
-
Monitoring:
-
Cholinergic Signs: Quantify the incidence, severity, and duration of salivation, vomiting, and diarrhea for 4 hours post-imidocarb administration.
-
-
Data Analysis: Compare the scores for cholinergic signs between the placebo and atropine pre-treatment groups.
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Cholinergic Adverse Effects.
Caption: Troubleshooting Workflow for Cholinergic Adverse Effects.
References
- 1. Imizol® (this compound DIPROPIONATE) [dailymed.nlm.nih.gov]
- 2. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. ijah.in [ijah.in]
- 5. Adverse effects of this compound dipropionate (Imizol) in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Massive hepatic necrosis associated with accidental this compound dipropionate toxicosis in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DailyMed - IMIZOL- this compound dipropionate injection, solution [dailymed.nlm.nih.gov]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Managing Injection Site Reactions with Imidocarb
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating injection site reactions (ISRs) associated with the administration of Imidocarb. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and clinical research.
Troubleshooting Guide
Q1: We are observing a high incidence of pain and swelling at the injection site immediately following subcutaneous administration of our this compound formulation. What are the likely causes and how can we mitigate this?
A1: Immediate pain and swelling upon injection are common with this compound and can be attributed to several factors related to both the formulation and the administration technique.
Potential Causes:
-
Formulation pH and Osmolality: The standard formulation of this compound dipropionate is acidic. A low pH can cause a stinging or burning sensation upon injection. Hypertonic or hypotonic solutions can also lead to tissue irritation and edema.
-
Excipients: Certain excipients, such as some buffers (e.g., citrate), can be associated with increased injection pain.
-
Injection Volume and Speed: A large injection volume or a rapid injection speed can cause mechanical distension of the tissue, leading to pain and inflammation.
-
Needle Gauge: A larger needle gauge can cause more tissue trauma.
Mitigation Strategies:
-
Formulation Adjustment:
-
Buffering: Adjust the pH of the formulation to be closer to physiological pH (~7.4). Phosphate or histidine buffers are often better tolerated than citrate buffers.[1][2]
-
Tonicity: Aim for an isotonic formulation (approximately 300 mOsm/kg).[1]
-
Excipient Selection: Consider the use of excipients with known pain-reducing properties. For example, benzyl alcohol, often used as a preservative, also has mild local anesthetic effects.[3]
-
-
Administration Technique Optimization:
-
Injection Volume: If possible, reduce the injection volume by using a more concentrated formulation. For larger volumes, consider splitting the dose into two separate injection sites.
-
Injection Speed: Administer the injection slowly to minimize tissue distension.
-
Needle Selection: Use the smallest gauge needle appropriate for the viscosity of the formulation.
-
Temperature: Allowing the formulation to come to room temperature before injection can reduce discomfort.
-
Q2: Our study animals are developing firm, persistent nodules and, in rare cases, sterile abscesses at the injection site several days after this compound administration. What is the underlying pathology and how can we prevent this?
A2: Delayed reactions such as nodules and sterile abscesses are indicative of a more pronounced inflammatory response and potential tissue necrosis.
Underlying Pathology:
-
Inflammatory Cell Infiltration: The injection can trigger an influx of inflammatory cells, including neutrophils, lymphocytes, and macrophages, leading to the formation of a granuloma.
-
Tissue Necrosis: High local concentrations of the drug or certain excipients can be cytotoxic, leading to localized tissue damage and necrosis. This necrotic tissue can form the core of a sterile abscess.
-
Adjuvant Effect: Some formulation components can act as adjuvants, prolonging the inflammatory response.
Prevention Strategies:
-
Route of Administration: While this compound can be given subcutaneously or intramuscularly, consider whether the alternative route results in fewer local reactions for your specific formulation and animal model.
-
Formulation Optimization to Reduce Cytotoxicity:
-
Investigate alternative solubilizing agents or excipients with a better safety profile.
-
Ensure the formulation is stable and free of particulates.
-
-
Aseptic Technique: Strict aseptic technique is crucial to prevent secondary bacterial infections that could exacerbate the inflammatory response.
-
Injection Site Rotation: If multiple injections are required, rotate the injection sites to allow for tissue recovery.
Q3: Can we co-administer a local anesthetic with this compound to reduce injection pain?
A3: Co-administration of a local anesthetic like lidocaine is a potential strategy, but it requires careful consideration of compatibility and potential interactions.
Considerations:
-
Formulation Compatibility: A thorough compatibility study must be conducted to ensure that the addition of a local anesthetic does not cause precipitation of this compound or alter its physicochemical properties. Changes in pH due to the addition of the anesthetic could impact the stability of this compound.
-
Pharmacokinetic Impact: The local anesthetic could potentially alter the absorption of this compound from the injection site, which would need to be evaluated.
-
Regulatory Acceptance: The addition of a new component to the formulation will require justification and potentially additional safety studies for regulatory submission.
There is no readily available public data on the direct compatibility of this compound dipropionate with local anesthetics. Therefore, in-house compatibility and stability studies are essential before proceeding with this approach.
Frequently Asked Questions (FAQs)
Q: What are the most common injection site reactions observed with this compound?
A: The most frequently reported injection site reactions for this compound dipropionate are pain upon injection and transient swelling at the site. Less common reactions include inflammation, and in rare cases, ulceration or the formation of a wound at the injection site.[4][5]
Q: Are there differences in injection site reactions between subcutaneous and intramuscular administration of this compound?
Q: What is the expected duration of a typical injection site reaction to this compound?
A: Mild swelling and inflammation at the injection site are typically transient and may last for one to several days.[5] Persistent nodules or more severe reactions should be monitored closely.
Q: How can we quantitatively assess and compare the severity of injection site reactions between different this compound formulations in our preclinical studies?
A: A standardized scoring system should be implemented for both macroscopic (visual) and microscopic (histopathological) evaluation of the injection site. This allows for objective comparison between different formulations. See the "Experimental Protocols" section for a detailed methodology.
Data on Injection Site Reactions
While specific comparative quantitative data for different this compound formulations is limited in the public domain, the following table summarizes qualitative and semi-quantitative findings from preclinical studies.
| Parameter | Finding | Species | Dosage | Route | Source |
| Pain on Injection | Frequently reported adverse effect. | Dogs | Therapeutic | IM/SC | |
| Injection Site Swelling | Less commonly reported side effect. | Dogs | Therapeutic | IM/SC | [4] |
| Injection Site Swelling | Observed in 4 out of 10 dogs at the lowest dose and in all dogs at higher doses after the second injection. | Dogs | 2.2 mg/kg (low dose) | SC | |
| Injection Site Ulceration | Occurred at the highest dose. | Dogs | 9.9 mg/kg (high dose) | SC | |
| Necrotizing Myositis | Microscopic areas observed at the injection site. | Calves | 5 mg/kg | IM | [6] |
| Gross Necrosis | Focal, grossly visible areas of necrosis encapsulated by granulation tissue. | Calves | 20 mg/kg | IM | [6] |
Experimental Protocols
Protocol for Macroscopic and Microscopic Evaluation of Local Tolerance
This protocol is a general guideline for the preclinical assessment of injection site reactions and should be adapted to the specific study design and animal model.
1. Animal Model:
-
Select a relevant species (e.g., Beagle dogs, calves).
-
Use a sufficient number of animals per group to allow for statistical analysis.
-
Include a control group receiving the vehicle alone and a saline control group.
2. Administration:
-
Administer the test formulation and controls via the intended clinical route (subcutaneous or intramuscular).
-
Record the injection volume, needle size, and rate of administration.
-
Clearly mark the injection sites.
3. Macroscopic Evaluation:
-
Observe the injection sites at predefined time points (e.g., 1, 4, 24, 48, 72 hours, and 7 and 14 days post-injection).
-
Score the following parameters using a standardized scoring system (see table below).
-
Erythema (Redness):
-
Edema (Swelling): Measure the diameter of the swelling in two dimensions.
-
Other observations: Note any ulceration, necrosis, or other skin changes.
-
Macroscopic Scoring System Example:
| Score | Erythema | Edema |
| 0 | No erythema | No swelling |
| 1 | Very slight erythema | Very slight swelling |
| 2 | Well-defined erythema | Slight swelling |
| 3 | Moderate to severe erythema | Moderate swelling |
| 4 | Severe erythema (beet redness) | Severe swelling |
4. Microscopic (Histopathological) Evaluation:
-
At the end of the observation period, euthanize the animals and collect tissue samples from the injection sites.
-
Include a margin of surrounding untreated tissue.
-
Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded evaluation of the slides.
-
Score the following parameters:
-
Inflammation (cellular infiltrates: neutrophils, lymphocytes, macrophages)
-
Hemorrhage
-
Necrosis (muscle and/or subcutaneous tissue)
-
Fibrosis
-
Edema
-
Histopathological Scoring System Example:
| Score | Finding |
| 0 | No abnormalities |
| 1 | Minimal |
| 2 | Mild |
| 3 | Moderate |
| 4 | Marked |
| 5 | Severe |
5. Data Analysis:
-
Calculate the mean scores for each group at each time point.
-
Use appropriate statistical methods to compare the test formulation groups to the control groups.
Visualizations
Signaling Pathway of Drug-Induced Inflammatory Response
Caption: Signaling pathway of drug-induced skin inflammation.
Experimental Workflow for Evaluating Injection Site Tolerance
Caption: Workflow for preclinical injection site tolerance studies.
Logical Relationship for Mitigating Injection Site Reactions
Caption: Key strategies for mitigating injection site reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-neuronal cholinergic system of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 5. Imizol® (this compound DIPROPIONATE) [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS analysis of Imidocarb
Welcome to the technical support center for the LC-MS/MS analysis of Imidocarb. This resource provides troubleshooting guides and frequently asked questions to help you minimize matrix effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In electrospray ionization (ESI), these co-eluting substances can compete with the analyte for ionization, leading to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement).[3][5] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][5]
Q2: What are the primary sources of matrix effects in biological samples?
A: The most common sources of matrix effects in biological matrices like plasma, serum, and tissue are endogenous components.[6] Phospholipids are a major contributor, as they are abundant in cell membranes and often co-extracted with analytes of interest.[7][8] Other significant sources include salts, proteins, and small molecule metabolites that can interfere with the ionization process.[6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: You can assess matrix effects both qualitatively and quantitatively.
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Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[9] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[1][6] The matrix factor (MF) is calculated, and its variability across different lots of matrix is evaluated to ensure it does not compromise the assay's integrity.[6]
Q4: How does an internal standard (IS) help in minimizing matrix effects?
A: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. The IS helps to compensate for variability in both sample preparation and instrument response.[6] For matrix effects, an ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be normalized.
Q5: What is the best type of internal standard for this compound analysis?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3).[10][11] A SIL-IS is chemically identical to the analyte and will have nearly identical extraction recovery, chromatographic retention time, and ionization behavior.[10][11] This ensures the most accurate compensation for matrix effects. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.[10]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS assay.
Problem: My this compound assay shows poor accuracy, low sensitivity, and inconsistent reproducibility between samples.
Potential Cause: The issues you are encountering are classic symptoms of unmanaged matrix effects, which can significantly compromise the reliability of your quantitative results.[1][5]
Solution Workflow:
The following workflow provides a step-by-step process for troubleshooting and minimizing matrix effects.
Step-by-Step Guidance
1. Review Chromatography
Before investigating matrix effects, ensure your chromatography is sound. Unstable retention times or poor peak shapes can indicate issues with the column, mobile phase, or instrument that need to be resolved first.[12]
2. Quantify the Matrix Effect
Perform a post-extraction spike experiment to confirm the presence and extent of matrix effects. If the calculated matrix factor is significantly different from 1 (e.g., outside an acceptance range of 0.85 to 1.15), it confirms that matrix effects are impacting your assay.
3. Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][5] The choice of sample preparation technique is critical.
-
Protein Precipitation (PPT): While fast and simple, PPT is often ineffective at removing phospholipids and other endogenous components, making it a common source of significant matrix effects.[7][13]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[13][14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[14][15][16] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can efficiently retain this compound while washing away interfering matrix components.[13]
-
Phospholipid Removal: Specialized products, such as phospholipid removal plates or cartridges (e.g., HybridSPE), are specifically designed to deplete phospholipids from the sample extract, drastically reducing matrix effects.[17][18]
Comparison of Sample Preparation Techniques
| Technique | Typical Analyte Recovery | Matrix Effect Reduction | Throughput | Selectivity |
| Protein Precipitation (PPT) | High (>90%) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate-High (60-90%) | Moderate | Low-Medium | Moderate |
| Solid-Phase Extraction (SPE) | High (80-100%) | High | Medium-High | High |
| Phospholipid Removal (PLR) | High (>90%) | Very High | High | Very High |
Note: Values are representative and can vary based on the specific analyte and matrix.
4. Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modify your LC method to chromatographically separate this compound from the regions of ion suppression.
-
Adjust Gradient Profile: Lengthening the gradient can increase the resolution between your analyte and interfering compounds.[13]
-
Change Mobile Phase: Altering the pH or organic solvent composition of the mobile phase can change the retention of both this compound and matrix components, potentially moving them apart.[13]
5. Implement a Stable Isotope-Labeled Internal Standard
Using a SIL-IS is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[11] Because the SIL-IS behaves identically to the analyte during ionization, it provides the most accurate correction for signal suppression or enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like this compound.
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Add 1 mL of 4% phosphoric acid, vortex to mix. This step helps to precipitate proteins and ensure this compound is in its cationic form. Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of an appropriate buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove less polar interferences like lipids.
-
-
Elution: Elute the this compound and internal standard from the cartridge using 3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on this compound, releasing it from the ion-exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for this compound
The following parameters are a good starting point for the analysis of this compound, based on published methods.[19][20][21] Optimization will be required for your specific instrument and matrix.
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 175 [M+2H]²⁺ (dicationic species is often more abundant and stable)[19][21][22] |
| Product Ions (Q3) | m/z 162, m/z 188 (quantifier and qualifier)[19][21][22] |
| Collision Energy | Optimize for your specific instrument (typically 10-25 eV) |
| Source Temp. | 300 - 450 °C |
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in In Vitro Efficacy of Imidocarb Against Babesia Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the in vitro efficacy of Imidocarb against different Babesia strains.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing significant variation in the IC50 values of this compound dipropionate against different Babesia species in our in vitro assays. Is this expected?
Yes, it is expected to observe variability in the in vitro efficacy of this compound dipropionate across different Babesia species and even between different strains of the same species. This variability can be attributed to several factors, including inherent differences in drug susceptibility among parasite species. For instance, larger Babesia species like Babesia bigemina may exhibit greater susceptibility to antiprotozoal drugs compared to smaller species such as Babesia bovis.[1][2]
Published studies have reported a range of IC50 values for this compound against various Babesia and related Theileria species, highlighting this expected variability.
Troubleshooting Inconsistent IC50 Values
Issue: Our IC50 values for this compound against the same Babesia strain are inconsistent between experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several experimental factors. The therapeutic efficacy of in vitro drug screening assays is influenced by multiple variables related to culture conditions.[1][3] Carefully review and standardize the following parameters in your protocol:
-
Initial Parasitemia: The starting percentage of parasitized erythrocytes (PPE) can significantly impact the calculated IC50. For example, the IC50 of this compound dipropionate for B. bovis was found to be 117.3 nM at a starting PPE of 1%, while at 0.2% PPE, the IC50 was 12.99 nM.[4][5][6]
-
Culture Medium Composition: Variations in the culture medium, including the type and concentration of serum or the presence of specific supplements, can affect parasite growth and drug efficacy.[3]
-
Hematocrit Level: The percentage of red blood cells in the culture can influence the effective drug concentration available to the parasites.
-
Assay Method: The method used to quantify parasite growth (e.g., microscopic examination, fluorescence-based assays using dyes like SYBR Green I, or radioisotope incorporation assays) can yield different results.[7][8]
Visual Guide to Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
FAQ 2: We suspect our Babesia strain is developing resistance to this compound in vitro. How can we confirm this and what are the alternatives?
Developing resistance or tolerance to this compound is a valid concern. Studies have shown that continuous or pulse exposure of parasites to this compound in vitro can lead to an increase in the IC50 value. For example, continuous exposure of a Theileria equi strain to increasing concentrations of this compound dipropionate resulted in a 15-fold increase in its IC50.[9]
Confirmation of Resistance:
To investigate potential resistance, you can perform a drug pressure experiment. This involves continuously culturing the Babesia strain in the presence of sub-lethal concentrations of this compound over an extended period and periodically determining the IC50. A progressive increase in the IC50 value would suggest the development of resistance.
Alternative Compounds:
If you confirm resistance or if this compound is not sufficiently effective, several other compounds have shown in vitro efficacy against Babesia species and could be considered as alternatives or for combination therapies:
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Buparvaquone: This compound has demonstrated significant inhibitory effects against B. bovis and B. bigemina.[1][4][10]
-
ELQ-316: An endochin-like quinolone that has shown efficacy against B. bigemina.[2]
-
Atovaquone and Azithromycin: This combination is a treatment option, particularly in cases of suspected this compound resistance.[11]
Combining drugs with different mechanisms of action, such as this compound with ELQ-316, can also produce synergistic effects and may help prevent the development of resistance.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound dipropionate against various Babesia and related species. Note that direct comparison should be made with caution due to variations in experimental conditions between studies.
| Parasite Species | Strain | Initial Parasitemia (PPE) | IC50 (nM) | Reference |
| Babesia bovis | Texas T2Bo | 1% | 117.3 | [4][5][6][10] |
| Babesia bovis | Texas T2Bo | 0.2% | 12.99 | [4][5] |
| Babesia bigemina | Not Specified | 2% | 61.5 | [2] |
| Babesia divergens | Human Isolate | Not Specified | ~77 | [4] |
| Babesia divergens | Bovine Isolate | Not Specified | ~97 | [4] |
| Theileria equi | TX Isolate | Not Specified | ~6 | [9] |
| Theileria equi | FL Strain (Unexposed) | Not Specified | ~28.7 | [9] |
| Theileria equi | FL Strain (Pulse Exposed) | Not Specified | up to 94 | [9] |
| Theileria equi | FL Strain (Continuously Exposed) | Not Specified | up to 414 | [9] |
Experimental Protocols
Key Experiment: In Vitro Drug Susceptibility Assay
This protocol provides a generalized methodology for determining the IC50 of this compound against Babesia species based on common practices in the cited literature.
1. Parasite Culture:
-
Babesia parasites are maintained in a long-term microaerophilic stationary-phase culture.[10]
-
Culture Medium: A common medium is composed of a mixture like F-12K Nutrient Mixture and IMDM, supplemented with bovine serum (e.g., 40%) and a suspension of bovine or human erythrocytes (e.g., 10% volume).[10]
-
Incubation Conditions: Cultures are typically incubated at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[10]
2. Drug Preparation:
-
Prepare a stock solution of this compound dipropionate in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
In a 96-well plate, add the parasite culture with a standardized starting percentage of parasitized erythrocytes (PPE), for example, 1%.[5][10]
-
Add the various dilutions of this compound to the wells. Include control wells with no drug and wells with uninfected erythrocytes.
-
Incubate the plate for a specified period, typically 4 consecutive days.[5][10]
4. Quantification of Parasite Growth:
-
Microscopic Examination: Daily, prepare thin blood smears from each well, stain with Giemsa, and count the number of parasitized red blood cells out of a total number of red blood cells (e.g., 1000) to determine the PPE.[10][12]
-
Fluorescence Assay (Alternative): Use a fluorescent dye such as SYBR Green I that binds to parasite DNA. The fluorescence intensity is proportional to the parasite number.[7]
-
Hypoxanthine Incorporation (Alternative): Measure the incorporation of a radiolabeled nucleic acid precursor like [3H]-hypoxanthine, which reflects parasite replication.[8]
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the control wells.
-
Plot the inhibition percentages against the log of the drug concentrations.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits 50% of parasite growth.[4]
Visual Representation of the Experimental Workflow
Caption: Standard workflow for in vitro drug susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Anti-Babesia Efficacy of Buparvaquone and this compound When Combined with ELQ-316 In Vitro Culture of Babesia bigemina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis [frontiersin.org]
- 5. Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Evaluation of Drug Susceptibilities of Babesia divergens Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theileria equi isolates vary in susceptibility to this compound dipropionate but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeated this compound treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
Technical Support Center: Managing Cholinergic Side Effects of Imidocarb in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imidocarb in experimental animal models. The following information is intended to help mitigate and manage the cholinergic side effects associated with this antiprotozoal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cholinergic side effects?
This compound is a carbanilide derivative used as an antiprotozoal agent to treat infections like babesiosis and anaplasmosis in various animal species.[1][2] Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other synapses, resulting in overstimulation of the parasympathetic nervous system and causing the characteristic cholinergic side effects.[4][5]
Q2: What are the common cholinergic side effects observed in research animals after this compound administration?
Commonly observed cholinergic side effects are dose-dependent and can manifest shortly after administration.[6] These include, but are not limited to:
In severe cases, or with intravenous administration, more serious effects such as tachycardia, weakness, and even death can occur.[4][11]
Q3: How can cholinergic side effects of this compound be prevented or treated?
The primary and most common method for preventing or treating this compound-induced cholinergic effects is the administration of an anticholinergic agent.[10] Atropine sulfate is widely used for this purpose.[4][12] In equine studies, glycopyrrolate has been shown to be a superior alternative to atropine, as it ameliorates the gastrointestinal side effects of this compound with less inhibition of intestinal motility.[9][13]
Q4: Are there any contraindications for the use of this compound?
Yes. This compound should not be administered intravenously.[7] It is also contraindicated in animals that have been recently exposed to other cholinesterase-inhibiting drugs or pesticides. Caution should be exercised when administering this compound to animals with impaired liver, kidney, or lung function.[7]
Troubleshooting Guide
Issue: Animal is exhibiting excessive salivation and restlessness immediately after this compound injection.
-
Immediate Action: Administer an anticholinergic agent as per the recommended dosages in the tables below. Atropine is a common choice.[7]
-
Monitoring: Closely monitor the animal for the reduction of clinical signs. The effects of atropine should be apparent relatively quickly.
-
Prevention for Future Experiments: For subsequent experiments, consider pre-treating the animal with an anticholinergic agent 5-15 minutes before this compound administration.[12][14] This is a common practice to prevent the onset of cholinergic signs.[12]
Issue: Animal has developed severe diarrhea and colic after this compound administration.
-
Immediate Action: If not already administered, provide a dose of an anticholinergic agent. For horses, glycopyrrolate is preferred over atropine to minimize the impact on gastrointestinal motility.[9]
-
Supportive Care: Provide supportive care as needed, such as fluid therapy, to manage dehydration resulting from diarrhea.
-
Evaluation: Assess the dosage of this compound used. Side effects are dose-dependent, and a lower effective dose may reduce the severity of adverse effects.[6]
Issue: Animal shows signs of respiratory distress (panting, difficulty breathing) after injection.
-
Immediate Action: This is a serious adverse effect. Administer an anticholinergic immediately. Ensure the animal's airway is clear and provide respiratory support if necessary.
-
Route of Administration Check: Confirm that the this compound injection was administered via the correct route (subcutaneous or intramuscular) and not intravenously.[10] Intravenous administration significantly increases the risk and severity of side effects.[4]
-
Emergency Veterinary Care: If symptoms persist or worsen, seek immediate veterinary intervention.
Data Presentation
Table 1: Recommended Dosages of this compound Dipropionate for Treatment and Prophylaxis in Various Research Animals
| Animal Species | Indication | Dosage | Route of Administration | Reference(s) |
| Cattle | Treatment of Babesiosis | 1.0 mL/100 kg body weight | Subcutaneous | |
| Treatment of Anaplasmosis | 2.5 mL/100 kg body weight | Subcutaneous | ||
| Prophylaxis of Babesiosis | 2.5 mL/100 kg body weight | Subcutaneous | ||
| Horses | Treatment of Babesia caballi | 2.0 mL/100 kg body weight (once daily for 2 days) | Intramuscular | |
| Treatment of Theileria equi | 3.5 mL/100 kg body weight (4 times at 72-hour intervals) | Intramuscular | ||
| Sheep | Treatment of Babesiosis/Anaplasmosis | 1.0 mL/100 kg body weight | Intramuscular | |
| Dogs | Treatment of Babesiosis | 0.5 mL/10 kg body weight (repeat in 2 weeks) | Subcutaneous or Intramuscular | |
| Prophylaxis of Babesiosis | 0.5 mL/10 kg body weight | Subcutaneous or Intramuscular |
Note: The concentration of this compound in the commercial solution used in these references is 120 mg/mL.[7]
Table 2: Anticholinergic Agents for Management of this compound Side Effects
| Drug | Animal Species | Dosage | Route of Administration | Timing | Reference(s) |
| Atropine Sulfate | Dogs | 0.01 mg/kg body weight | Intravenous | Prior to or upon observation of clinical signs | [4][5][15] |
| Horses | 0.02 mg/kg body weight | Intravenous | 15 minutes prior to this compound | [9][14] | |
| Glycopyrrolate | Horses | 0.0025 mg/kg body weight | Intravenous | Prior to this compound | [9] |
Experimental Protocols
Protocol 1: Amelioration of this compound Side Effects in an Equine Model
This protocol is based on a study comparing the efficacy of atropine and glycopyrrolate in managing the adverse effects of this compound in horses.[9]
-
Animal Model: Healthy adult horses.
-
Acclimation: Animals should be acclimated to the study conditions as per institutional guidelines.
-
Groups: A crossover study design is utilized where each horse serves as its own control and receives all treatments with a washout period between each.
-
Control (CON): Intramuscular and intravenous saline.
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This compound Only (IMI): this compound (2.4 mg/kg) intramuscularly and intravenous saline.
-
This compound + Atropine (IMATROP): this compound (2.4 mg/kg) intramuscularly and Atropine (0.02 mg/kg) intravenously.
-
This compound + Glycopyrrolate (IMGLYCO): this compound (2.4 mg/kg) intramuscularly and Glycopyrrolate (0.0025 mg/kg) intravenously.
-
-
Drug Administration: Administer the intravenous treatment (saline, atropine, or glycopyrrolate) 15 minutes prior to the intramuscular injection of this compound or saline.[14]
-
Monitoring: Monitor animals continuously for several hours post-administration for clinical signs of colic, diarrhea, salivation, and changes in gastrointestinal motility (borborygmi).[9][16] Fecal output and water content can also be measured.[9]
-
Data Analysis: Compare the incidence and severity of clinical signs between the different treatment groups.
Visualizations
Caption: Mechanism of this compound-induced cholinergic toxicity and its reversal by anticholinergic agents.
Caption: Troubleshooting workflow for managing adverse reactions to this compound in research animals.
Caption: A generalized experimental workflow for assessing the mitigation of this compound side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. luvas.edu.in [luvas.edu.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A study of the toxicity of this compound dipropionate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imizol® (this compound DIPROPIONATE) [dailymed.nlm.nih.gov]
- 8. This compound dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 9. Comparison of glycopyrrolate and atropine in ameliorating the adverse effects of this compound dipropionate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchemie.com [interchemie.com]
- 11. Adverse effects of this compound dipropionate (Imizol®) in a dog | Semantic Scholar [semanticscholar.org]
- 12. Efficacy, safety and tolerance of this compound dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. madbarn.com [madbarn.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Evaluation of the use of atropine sulfate, a combination of butylscopolammonium bromide and metamizole sodium, and flunixin meglumine to ameliorate clinical adverse effects of this compound dipropionate in horses - Dialnet [dialnet.unirioja.es]
Validation & Comparative
Validating a Novel LC-MS/MS Method for Imidocarb Analysis Against a Reference HPLC-UV Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Imidocarb against the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data and protocols presented herein are synthesized from established analytical validation studies to provide a clear and objective performance overview for researchers, scientists, and drug development professionals.
Performance Data Comparison
The following table summarizes the key performance metrics for the new LC-MS/MS method and the reference HPLC-UV method for the determination of this compound in biological matrices. The data highlights the superior sensitivity and lower limits of detection and quantification offered by the LC-MS/MS approach.
| Performance Parameter | Reference Method (HPLC-UV/DAD) | New Method (LC-MS/MS) |
| Linearity Range | 5 - 40 µg/mL[1] | 0.25 - 40 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.998[3] | > 0.997[4] |
| Limit of Detection (LOD) | 0.073 µg/mL[2] | 0.0015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.025 - 0.15 µg/g (in milk and beef)[3] | 0.0048 µg/mL[1] |
| Accuracy (Recovery) | 80.1 - 89.5%[3] | 73.3 - 98.6%[4] |
| Precision (RSD%) | < 6.9%[3] | < 7.7%[4] |
Experimental Workflow and Validation Process
The following diagram illustrates the typical workflow for validating a new analytical method against a reference standard, a critical process in ensuring the reliability and accuracy of new analytical techniques in regulated environments.
Detailed Experimental Protocols
Below are the detailed methodologies for the reference HPLC-UV and the new LC-MS/MS methods for this compound analysis.
Reference Method: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is a robust and widely used technique for the quantification of this compound in various biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE): [3]
-
Homogenize the tissue or liquid sample.
-
Condition a suitable SPE cartridge.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions: [3]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV detection at 260 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
New Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This newer method offers enhanced sensitivity and selectivity, making it ideal for detecting trace levels of this compound.
1. Sample Preparation (Liquid-Liquid Extraction): [5]
-
Homogenize the sample and add a suitable extraction solvent (e.g., acetonitrile) under basic conditions.
-
Vortex and centrifuge the sample to separate the layers.
-
For fatty matrices, a hexane wash can be included to remove lipids.
-
Collect the organic layer containing this compound.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions: [4][6]
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable column such as a TSK-GEL ODS 100 V or a phenyl-hexyl column.[4][6]
-
Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4][6]
-
Flow Rate: 0.15 - 0.4 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 175 → 162, 145).[7]
3. Calibration:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Analyze the standards using the LC-MS/MS system and construct a calibration curve based on the peak area ratios of the analyte to an internal standard (if used).
References
- 1. RP-HPLC method for this compound dipropionate in injection form [wisdomlib.org]
- 2. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound in livestock and seafood products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of mass spectrometric methods for detection of the anti-protozoal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidocarb ELISA and PCR for Babesiosis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used diagnostic methods for babesiosis, an infectious disease caused by Babesia parasites: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Polymerase Chain Reaction (PCR). The objective of this document is to present a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate diagnostic tool for their studies, particularly in the context of evaluating the efficacy of treatments such as Imidocarb.
Performance Comparison: this compound ELISA vs. PCR
The choice between ELISA and PCR for the diagnosis of babesiosis often depends on the specific research question, the stage of infection, and the desired balance between detecting active infection versus exposure. While a direct cross-validation of a specific "this compound ELISA" is not extensively documented, we can infer the comparative performance based on studies evaluating serological (ELISA) and molecular (PCR) assays for Babesia detection.
ELISA is an indirect method that detects the host's immune response (antibodies) to the parasite. A positive ELISA result indicates that the animal has been exposed to the Babesia parasite at some point, but it does not necessarily signify an active, ongoing infection. In contrast, PCR is a direct method that detects the parasite's genetic material (DNA), providing evidence of a current infection. This distinction is critical in studies assessing the efficacy of therapeutic agents like this compound, where the goal is to confirm the complete clearance of the parasite.
Below is a summary of the typical performance characteristics of each assay based on published studies.
| Parameter | This compound ELISA (Antibody Detection) | PCR (DNA Detection) | References |
| Principle | Detects host antibodies against Babesia antigens. | Amplifies and detects specific Babesia DNA sequences. | [1][2] |
| Indication | Evidence of past or current exposure to the parasite. | Presence of an active infection. | [1][2] |
| Sensitivity | Generally high, but can vary depending on the antigen used and the stage of infection. One study reported a sensitivity of 94% for a Babesia bovis iELISA.[3] | Very high, capable of detecting very low levels of parasitemia. Some real-time PCR assays report 100% sensitivity.[4][5] | [3][4][5] |
| Specificity | Can be high, but cross-reactivity with other protozoan parasites is a potential concern. A study on Babesia bovis iELISA reported a specificity of 89%.[3] | Extremely high, as primers are designed to be specific to Babesia species. Many studies report 100% specificity.[4][5] | [3][4][5] |
| Time to Detection | Antibodies are typically detectable 7-10 days post-infection. | Parasite DNA can be detected as early as 1-3 days post-infection, often before clinical signs appear. | [6] |
| Post-Treatment Monitoring | Antibody titers can remain high for months or even years after successful treatment, making it difficult to confirm parasite clearance. | A negative PCR result is a strong indicator of parasite elimination, making it ideal for monitoring treatment efficacy. | [1][2] |
| Sample Type | Serum or plasma. | Whole blood (EDTA). | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of diagnostic assays. Below are generalized protocols for Babesia antibody detection by ELISA and Babesia DNA detection by PCR. These protocols should be optimized and validated for specific laboratory conditions and target species.
Babesia Antibody ELISA Protocol (Indirect Format)
This protocol outlines the general steps for an indirect ELISA to detect IgG antibodies against Babesia in serum samples.
-
Antigen Coating:
-
Dilute recombinant Babesia antigen to a pre-determined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Sample Incubation:
-
Dilute test sera and positive and negative control sera in blocking buffer (e.g., 1:100 dilution).
-
Add 100 µL of the diluted sera to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
-
Conjugate Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., anti-dog IgG-HRP) in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the plate five times.
-
-
Substrate Development:
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).
-
-
Reading and Interpretation:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the sample-to-positive (S/P) ratio or use a cut-off value determined from a panel of known positive and negative samples to interpret the results.
-
Babesia PCR Protocol
This protocol describes a conventional PCR for the detection of Babesia DNA from whole blood.
-
DNA Extraction:
-
Extract total DNA from 200 µL of EDTA-anticoagulated whole blood using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in 50-100 µL of elution buffer.
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing:
-
PCR buffer (1X)
-
dNTPs (200 µM each)
-
Forward primer (e.g., targeting the 18S rRNA gene) (0.5 µM)
-
Reverse primer (e.g., targeting the 18S rRNA gene) (0.5 µM)
-
Taq DNA polymerase (1.25 U)
-
Nuclease-free water
-
-
Add 2-5 µL of the extracted DNA to the master mix in a PCR tube.
-
Include positive (known Babesia DNA) and negative (nuclease-free water) controls in each run.
-
-
Thermal Cycling:
-
Perform PCR amplification using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (temperature depends on primer sequences)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Detection of PCR Products:
-
Mix 10 µL of the PCR product with 2 µL of loading dye.
-
Load the mixture onto a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
Run the gel electrophoresis at 100V for 45-60 minutes.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result.
-
Visualization of Cross-Validation Workflow
To objectively compare the performance of this compound ELISA and PCR, a cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of this compound ELISA and PCR.
Conclusion
Both ELISA and PCR are valuable tools in the diagnosis of babesiosis, each with distinct advantages and applications. ELISA is a powerful method for seroepidemiological studies and for determining exposure to Babesia. However, for the definitive diagnosis of active infection and for monitoring the efficacy of treatments like this compound, PCR is the superior method due to its high sensitivity, specificity, and ability to detect the parasite's genetic material directly. A thorough understanding of the principles and limitations of each assay is crucial for the design of robust research studies and the accurate interpretation of diagnostic results in the development of new anti-babesial drugs.
References
- 1. Research progress on diagnostic techniques for different Babesia species in persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on diagnostic techniques for different Babesia species in persistent infections [frontiersin.org]
- 3. Diagnostic Accuracy of an Indirect Enzyme Linked Immunosorbent Assay (iELISA) for Screening of Babesia bovis in Cattle from West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Babesia microti Real-Time Polymerase Chain Reaction Assays for Confirmatory Diagnosis of Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Real-Time PCR Assay for Improved Detection of the Parasite Babesia microti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kundeneingang.net [kundeneingang.net]
- 7. Bovine Babesia bovis (B. bovis) Elisa Kit – AFG Scientific [afgsci.com]
- 8. Babesia PCR Whole Blood Tests | IGeneX [igenex.com]
Correlation of In Vitro and In Vivo Efficacy Studies for Imidocarb in the Treatment of Babesiosis
A comprehensive analysis of imidocarb's performance against Babesia species, integrating laboratory data with clinical outcomes to guide researchers and drug development professionals.
This compound dipropionate stands as a cornerstone in the chemotherapeutic arsenal against babesiosis, a tick-borne parasitic disease affecting a wide range of domestic and wild animals. Understanding the correlation between its efficacy in controlled laboratory settings (in vitro) and its performance in live animal models (in vivo) is crucial for optimizing dosing strategies, predicting clinical outcomes, and guiding the development of novel anti-protozoal agents. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and explores the relationship between its in vitro activity and in vivo effectiveness.
In Vitro Efficacy of this compound and Alternatives
In vitro studies are fundamental in determining the intrinsic activity of a compound against a pathogen. For anti-babesial drugs, the 50% inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth, is a key metric.
| Drug | Parasite | IC50 (nM) | Starting Parasitemia (%) | Reference |
| This compound Dipropionate | Babesia bovis | 117.3 | 1% | [1] |
| Babesia bigemina | 61.5 | 2% | [2][3] | |
| Buparvaquone | Babesia bovis | 50.01 | 1% | [1] |
| Babesia bigemina | 44.66 | 2% | [2][3] | |
| Diminazene Aceturate | Babesia bovis | Not explicitly stated, but combination studies suggest activity. | - | [4] |
| Theileria equi | - | - | [5] |
In vitro studies demonstrate that both this compound and buparvaquone are potent inhibitors of Babesia parasite growth. Notably, buparvaquone exhibits a lower IC50 against both B. bovis and B. bigemina compared to this compound, suggesting a higher intrinsic activity in these laboratory models.[1][2][3]
In Vivo Efficacy of this compound and Alternatives
In vivo studies in animal models are essential to evaluate a drug's efficacy in a complex biological system, considering factors like pharmacokinetics, metabolism, and host immune response.
| Drug | Animal Model | Parasite | Dosage | Key Findings | Reference |
| This compound Dipropionate | Cattle | Babesia bovis, Babesia bigemina | 1.2 - 3 mg/kg | Effective treatment and prophylaxis. | [6] |
| Donkeys | Babesia equi | - | Cleared parasites from circulation in 2-5 days. | [7] | |
| Sheep | Babesia ovis | 1.2 mg/kg | Effective in controlling fatal infections. | [8] | |
| Diminazene Aceturate | Dogs | Babesia gibsoni | 1 mg/kg for 15 days (low dose) | Effective in improving clinical signs. | [9] |
| Horses | Babesiosis | - | 90% efficacy in treating clinical signs. | [10][11] | |
| Buparvaquone | Donkeys | Babesia equi | - | No parasite clearing efficacy when used alone in this study. | [7] |
In vivo studies confirm the clinical efficacy of this compound in various animal species.[6][7][8] Diminazene aceturate also demonstrates high efficacy in treating babesiosis in dogs and horses.[9][10][11] Interestingly, in one study with donkeys infected with Babesia equi, buparvaquone alone did not show parasite-clearing efficacy, highlighting a potential discrepancy between its high in vitro potency and its in vivo performance in this specific context.[7]
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A direct quantitative correlation between the in vitro IC50 and the in vivo effective dose (ED50) for this compound has not been definitively established in the reviewed literature. However, the collective data allows for a qualitative assessment. The potent in vitro activity of this compound against Babesia species is generally predictive of its successful clinical use in animals.
The following workflow illustrates the conceptual process for establishing a robust IVIVC for anti-protozoal drugs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Anti-Babesia Efficacy of Buparvaquone and this compound When Combined with ELQ-316 In Vitro Culture of Babesia bigemina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. Comparative efficacy of buparvaquone and this compound in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vivo therapeutic efficacy trial with artemisinin derivative, buparvaquone and this compound dipropionate against Babesia equi infection in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofazimine Inhibits the Growth of Babesia and Theileria Parasites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Low Dose Diminazene Aceturate for Babesia gibsoni Infection - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. madbarn.com [madbarn.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Imidocarb and Buparvaquone for the Treatment of Babesia bovis Infection
For Researchers, Scientists, and Drug Development Professionals
Bovine babesiosis, caused by the protozoan parasite Babesia bovis, remains a significant threat to cattle health and productivity worldwide. Chemotherapeutic intervention is a cornerstone of control strategies, with Imidocarb dipropionate being a widely used treatment. However, the emergence of concerns regarding its side effects and residues has prompted the investigation of alternative therapies. This guide provides a detailed comparison of the therapeutic efficacy of this compound and Buparvaquone, a hydroxynaphthoquinone with proven efficacy against the related Theileria species, against Babesia bovis.
Quantitative Efficacy Data: An In Vitro Comparison
Recent in vitro studies have provided a quantitative comparison of the inhibitory effects of this compound and Buparvaquone on the growth of B. bovis. The data clearly indicates the superior efficacy of Buparvaquone in a controlled laboratory setting.
| Drug | Starting Parasitemia | IC50 (Inhibitory Concentration 50%) | Babesiacidal Concentration | Reference |
| This compound Dipropionate | 1% | 117.3 nM | 300 nM | [1][2][3] |
| Buparvaquone | 1% | 50.01 nM | 150 nM | [2][4][3] |
| This compound Dipropionate | 2% | 635.1 nM | Not specified | [5][6] |
| Buparvaquone | 2% | 77.06 nM | Not specified | [5][6] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro.
Experimental Protocols
The following is a detailed methodology for a key in vitro study that compared the efficacy of this compound and Buparvaquone.
In Vitro Inhibition Assay for Babesia bovis[1][4]
-
Parasite Strain: A culture-adapted Texas T2Bo strain of Babesia bovis was used.
-
Culture Conditions: The parasites were maintained in in vitro erythrocyte cultures.
-
Drug Concentrations: this compound dipropionate and Buparvaquone were tested at concentrations ranging from 10 to 300 nM.
-
Experimental Setup: The in vitro cultured parasites were incubated with the drugs at two different starting parasitemia levels: 0.2% and 1%.
-
Treatment Duration: The cultures were treated for four consecutive days.
-
Data Collection: Parasitemia levels were evaluated daily through microscopic examination of stained blood smears.
-
Statistical Analysis: The data was compared using an independent Student's t-test.
Mechanism of Action
The mechanisms by which this compound and Buparvaquone exert their anti-parasitic effects differ significantly.
This compound: The precise mechanism of action for this compound is not fully understood.[5] Two primary modes of action have been proposed:
-
Interference with Polyamines: It may disrupt the production or utilization of polyamines, which are essential for cell growth and replication.
-
Inhibition of Inositol Uptake: It might block the entry of inositol into erythrocytes infected with Babesia, leading to parasite starvation.[1]
Buparvaquone: Buparvaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the parasite's mitochondrial electron transport chain.[5][7][8] It specifically targets the Q_o_ quinone-binding site of cytochrome b, a key component of the cytochrome bc_1_ complex (Complex III).[5][7][8] This inhibition disrupts the parasite's energy metabolism, ultimately leading to its death.[9]
Visualizing Buparvaquone's Mechanism of Action
References
- 1. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. montagelabs.com [montagelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Buparvaquone: Trusted Solution for Theileriosis in Cattle. [hbgxchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Anti-Babesia Efficacy of Buparvaquone and this compound When Combined with ELQ-316 In Vitro Culture of Babesia bigemina [mdpi.com]
- 8. The Combination of Buparvaquone and ELQ316 Exhibit a Stronger Effect than ELQ316 and this compound Against Babesia bovis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buparvaquone, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]
Efficacy of Imidocarb Dipropionate in Clearing Persistent Babesia caballi Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Imidocarb dipropionate in the treatment of persistent Babesia caballi infection in horses, a significant concern for equine health and international trade. The performance of this compound dipropionate is compared with other therapeutic alternatives, supported by experimental data to aid in research and development of effective treatment strategies.
This compound Dipropionate: Efficacy and Controversies
This compound dipropionate is a widely used antiprotozoal agent for the treatment of equine piroplasmosis. Its efficacy in clearing persistent B. caballi infections has been a subject of significant research, with studies presenting both promising and conflicting results.
Table 1: Comparative Efficacy of Treatments for Babesia caballi Infection
| Treatment Regimen | Drug Class | Efficacy in Clearing B. caballi | Supporting Studies |
| This compound dipropionate (4.0 mg/kg, 4 doses at 72h intervals) | Carbanilide derivative | Complete clearance and elimination of transmission in experimentally infected horses.[1][2][3] | Schwint et al., 2009[1][2][3] |
| This compound dipropionate (4.7 mg/kg, 5 doses at 72h intervals) | Carbanilide derivative | Failure to eliminate B. caballi in naturally infected horses.[4][5][6] | Butler et al., 2008[4][5][6] |
| This compound dipropionate (2.4 mg/kg, single or repeated dose) | Carbanilide derivative | 90% efficacy in treating clinical babesiosis (not specified as persistent).[7] | Chaudhry et al., 2014[7] |
| Pentamidine isethionate (3 mg/kg, single or repeated dose) | Aromatic diamidine | 100% efficacy in treating clinical babesiosis (not specified as persistent).[7] | Chaudhry et al., 2014[7] |
| Diminazene diaceturate (3.5 mg/kg, single dose) | Aromatic diamidine | 80% efficacy in treating clinical babesiosis (not specified as persistent).[7] | Chaudhry et al., 2014[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following sections outline the key experimental protocols from the cited studies.
Protocol 1: High-Dose this compound Dipropionate for Persistent B. caballi Infection (Schwint et al., 2009)
This study aimed to determine if a high-dose regimen of this compound dipropionate could clear persistent B. caballi infection and eliminate transmission potential.
Experimental Workflow:
Caption: Workflow for assessing this compound dipropionate efficacy.
Methodology:
-
Animal Model: Horses experimentally infected with B. caballi.
-
Treatment: At 70 days post-infection, during the persistent phase, horses were treated with this compound dipropionate (4.0 mg/kg) administered intramuscularly four times at 72-hour intervals.
-
Assessment of Clearance:
-
Molecular Diagnosis: Quantitative PCR (qPCR) and nested PCR were used to detect B. caballi DNA in blood samples.
-
Serology: A competitive enzyme-linked immunosorbent assay (cELISA) was used to monitor the antibody response.
-
Infectivity Studies (Blood Transfer): Blood from treated horses was transfused into naïve, susceptible horses to determine if the infection could be transmitted.
-
Infectivity Studies (Tick Transmission): Ticks were fed on treated horses and subsequently on naïve horses to assess the potential for vector-borne transmission.
-
Protocol 2: Comparative Efficacy of Different Babesicidal Drugs (Chaudhry et al., 2014)
This study compared the efficacy of this compound dipropionate with Pentamidine isethionate and Diminazene diaceturate in naturally infected horses exhibiting clinical signs of babesiosis.
Experimental Workflow:
Caption: Comparative study of different babesicidal drugs.
Methodology:
-
Animal Model: Naturally infected horses with clinical signs of babesiosis, confirmed by blood smear examination.
-
Treatment Groups:
-
Group A: Treated with Pentamidine isethionate (3 mg/kg) intravenously.
-
Group B: Treated with this compound dipropionate (2.4 mg/kg) intramuscularly.
-
Group C: Treated with Diminazene diaceturate (3.5 mg/kg) intramuscularly.
-
Group D: Untreated control group.
-
-
Assessment of Efficacy: Efficacy was determined by the resolution of clinical signs and the absence of parasites in blood smears post-treatment.
Signaling Pathways and Logical Relationships
The clearance of a persistent infection is a multi-faceted process that requires not only an effective drug but also a robust host immune response. The logical relationship for confirming the elimination of B. caballi is a critical aspect of treatment validation.
Caption: Logical framework for confirming parasite clearance.
Conclusion
This compound dipropionate remains a cornerstone in the treatment of B. caballi infections. Evidence from experimental studies suggests that a high-dose regimen can be effective in clearing persistent infections and preventing further transmission. However, reports of treatment failures in naturally infected horses highlight the need for further research into factors influencing efficacy.
Alternative drugs, such as Pentamidine isethionate, have shown high efficacy in treating clinical babesiosis and warrant further investigation for their potential use in managing persistent B. caballi infections. For drug development professionals, the conflicting data on this compound dipropionate underscores the importance of considering parasite strain variability and the complexities of natural versus experimental infections in the design of new therapeutic strategies. A multi-faceted approach to confirming parasite clearance, as outlined in this guide, is essential for the validation of any new treatment protocol.
References
- 1. This compound Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dipropionate clears persistent Babesia caballi infection with elimination of transmission potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Repeated high dose this compound dipropionate treatment did not eliminate Babesia caballi from naturally infected horses as determined by PCR-reverse line blot hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. sci-int.com [sci-int.com]
Navigating the Therapeutic Maze of Canine Hepatozoonosis: A Comparative Guide to Imidocarb and Doxycycline Combination Therapy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against the tick-borne protozoan parasite Hepatozoon canis, researchers and veterinary professionals continue to seek the most effective treatment protocols. A combination therapy of imidocarb dipropionate and doxycycline has emerged as a frequently employed strategy. This guide provides a comprehensive comparison of this combination therapy with other treatment modalities for canine hepatozoonosis, supported by available data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Canine hepatozoonosis, caused by Hepatozoon canis, presents a spectrum of clinical signs from subclinical to severe, life-threatening disease. Treatment aims to eliminate the parasite, resolve clinical signs, and prevent relapse. While a complete parasitological cure remains elusive, various therapeutic approaches can lead to clinical remission.
Comparative Efficacy of Treatment Protocols for Hepatozoon canis
The following table summarizes the available data on different treatment protocols for H. canis. It is important to note that direct comparative studies with large sample sizes are limited, and much of the available information is derived from case reports and smaller-scale studies.
| Treatment Protocol | Dosage & Administration | Reported Efficacy & Outcomes | Citations |
| Combination Therapy: this compound & Doxycycline | This compound dipropionate: 5-6.6 mg/kg, SC, 1-2 doses, 14 days apart. Doxycycline: 5-10 mg/kg, PO, once or twice daily for 21-28 days. | Leads to rapid clinical remission and elimination of parasitemia as detected by microscopy.[1][2] However, some studies report failure to achieve complete parasitological cure, with parasite DNA still detectable by PCR.[3] Considered effective for managing clinical signs.[4][5] | [1][2][3][4][5] |
| Monotherapy: this compound Dipropionate | 5–6 mg/kg, SC, every 14 days until blood smears are negative for 2–3 consecutive months. | Considered the drug of choice for H. canis.[6][7] May lead to clinical improvement and a decrease in parasitemia, but complete elimination of the parasite often does not occur.[5][8] Some reports indicate treatment failure when used as a sole therapy.[5] | [5][6][7][8] |
| Monotherapy: Doxycycline | 10 mg/kg, PO, daily for 21 days. | Can be effective in managing clinical signs and may be considered a first-line treatment.[5][9] Often used in combination with other drugs.[10] | [5][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the diagnosis and treatment of canine hepatozoonosis.
Diagnosis of Hepatozoon canis Infection
A definitive diagnosis is critical before initiating treatment. The following workflow outlines the typical diagnostic process.
Caption: Diagnostic workflow for Hepatozoon canis infection in dogs.
Treatment and Monitoring Protocol
This protocol outlines the steps for administering the combination therapy and monitoring the treatment response.
Caption: Workflow for combination therapy and monitoring in canine hepatozoonosis.
Discussion of Findings and Future Directions
The combination of this compound dipropionate and doxycycline is a cornerstone in the management of clinical canine hepatozoonosis caused by H. canis. This therapy is often effective in achieving clinical remission.[1][2] However, the persistence of parasite DNA post-treatment, as detected by PCR, suggests that a sterile cure is not always achieved.[3] This highlights the limitations of current therapeutic strategies and the need for more sensitive methods to evaluate treatment efficacy beyond microscopic examination of blood smears.
Alternative treatments for the more severe American canine hepatozoonosis, caused by H. americanum, include a triple combination therapy (trimethoprim-sulfadiazine, clindamycin, and pyrimethamine) or ponazuril, followed by long-term administration of decoquinate to prevent relapse.[6] While these protocols are for a different Hepatozoon species, they underscore the potential for multi-drug regimens in treating apicomplexan parasites.
Future research should focus on conducting large-scale, controlled clinical trials to directly compare the efficacy of different treatment protocols for H. canis. The development of novel therapeutic agents that can achieve complete parasite elimination is also a critical area for investigation. Furthermore, standardized guidelines for monitoring treatment response, incorporating both clinical and molecular-based assays, are needed to better assess therapeutic outcomes.
References
- 1. Hepatozoonosis in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Failure of this compound dipropionate to eliminate Hepatozoon canis in naturally infected dogs based on parasitological and molecular evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Old World Hepatozoonosis and American Canine Hepatozoonosis - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Canine Hepatozoonosis--Two Different Diseases - WSAVA2004 - VIN [vin.com]
Head-to-head comparison of different Imidocarb dipropionate formulations
For Researchers, Scientists, and Drug Development Professionals
Imidocarb dipropionate is a widely utilized carbanilide derivative for the treatment and prophylaxis of protozoal diseases in animals, most notably babesiosis and anaplasmosis. While the active pharmaceutical ingredient (API) remains the same, various formulations are available on the market, including branded and generic versions. This guide provides an objective, data-driven comparison of different this compound dipropionate formulations, focusing on pharmacokinetic bioequivalence, a critical performance indicator.
Pharmacokinetic Performance: A Bioequivalence Study
A key aspect in comparing different formulations of a drug is to determine if they are bioequivalent, meaning they are absorbed and become available at the site of drug action at a similar rate and extent. A study was conducted to compare the pharmacokinetics and bioequivalence of a generic (test) formulation and a marketed (reference) formulation of this compound dipropionate in cattle.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Two this compound Dipropionate Formulations in Cattle Following a Single 3.0 mg/kg Subcutaneous Injection
| Parameter | Test Formulation (Generic) | Reference Formulation (Marketed) | Statistical Significance (P-value) |
| Cmax (ng/mL) | 2257.5 ± 273.62 | 2288.33 ± 277.88 | P > 0.05 |
| Tmax (h) | 2.14 ± 0.67 | 1.96 ± 0.20 | - |
| AUC0-t (ng·h/mL) | 14553.95 ± 1946.85 | 15631.69 ± 1698.03 | P > 0.05 |
| AUC0-∞ (ng·h/mL) | 15077.88 ± 1952.19 | 16323.61 ± 1781.23 | P > 0.05 |
| T1/2 (h) | 31.77 ± 25.75 | - | - |
| CL/F (mL/h/g) | 0.14 ± 0.02 | - | - |
| Vz/F (mL/g) | 6.53 ± 5.34 | 7.35 ± 2.99 | - |
Data sourced from a bioequivalence study in cattle.[1][2]
The results of this study demonstrated no statistically significant differences in the key pharmacokinetic parameters of maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) between the test and reference formulations.[1][2] The 90% confidence intervals for these parameters fell within the accepted range for bioequivalence.[1][2] This indicates that the generic formulation is absorbed and becomes available to the systemic circulation in a manner comparable to the marketed product.
Efficacy and Safety Considerations
Adverse effects associated with this compound dipropionate are generally attributed to its anticholinesterase activity and are typically transient.[5][6] Common side effects include pain at the injection site, salivation, nasal drip, and brief episodes of vomiting.[5][6] More severe reactions are rare at therapeutic doses but can include dyspnea, diarrhea, and restlessness.[5][6] There is no evidence to suggest a significant difference in the safety profile between bioequivalent formulations. However, it is important to note that the composition of excipients could theoretically influence local tissue reactions. A typical commercial formulation is a 12% aqueous solution of this compound dipropionate buffered to a pH of 4.5 with propionic acid.
Mechanism of Action
This compound dipropionate's primary mechanism of action is not fully elucidated but is thought to involve two main pathways: interference with polyamine synthesis and/or utilization by the parasite, and prevention of inositol entry into the host erythrocyte containing the parasite.[7] Polyamines are essential for cell growth and replication, and their disruption is detrimental to the parasite. Inositol is a crucial component of cell membranes, and by blocking its uptake, this compound dipropionate compromises the parasite's structural integrity.
Experimental Protocols
Bioequivalence and Pharmacokinetic Study Protocol
This section outlines the methodology employed in the comparative pharmacokinetic study of two this compound dipropionate formulations in cattle.[1][2]
1. Subjects:
-
Forty-eight healthy cattle (24 male, 24 female), approximately 6 months of age, weighing 180 ± 15 kg.[1]
2. Study Design:
-
A parallel, two-group, randomized study.
-
Animals were randomly allocated into a test group and a reference group (n=24 per group).[1]
3. Drug Administration:
-
A single subcutaneous injection of this compound dipropionate at a dose of 3.0 mg/kg body weight.[1]
-
The test group received the generic formulation, and the reference group received the marketed formulation.[1]
4. Sample Collection:
-
Blood samples were collected from the jugular vein into heparinized tubes at 0 (pre-dosing), 0.17, 0.33, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-administration.
-
Plasma was separated by centrifugation and stored at -20°C until analysis.[1]
5. Analytical Method:
-
Plasma concentrations of this compound were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, T1/2, CL/F, and Vz/F were calculated using non-compartmental analysis.
7. Statistical Analysis:
-
Analysis of variance (ANOVA) was used to compare the pharmacokinetic parameters between the two formulations.
-
Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ were within the range of 80-125%.[1]
References
- 1. Pharmacokinetics and bioequivalence of two this compound formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 4. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 5. This compound dipropionate | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]
- 7. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
Evaluating the Cross-Reactivity of Imidocarb in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Imidocarb in immunoassays, offering supporting experimental data and detailed methodologies. Understanding the specificity of an immunoassay is critical for accurate quantification of drug residues and for avoiding false-positive results. This document aims to equip researchers with the necessary information to evaluate and select appropriate immunoassays for their specific needs.
Introduction to this compound and Immunoassay Specificity
This compound is a carbanilide derivative used as an antiprotozoal agent in veterinary medicine, primarily for the treatment of babesiosis and anaplasmosis.[1] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFA), are commonly employed for the detection of this compound residues in animal-derived food products due to their high sensitivity and throughput.[2]
A key performance characteristic of any immunoassay is its specificity, which is the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar compounds, leading to inaccurate measurements. This guide focuses on the cross-reactivity of a specific monoclonal antibody-based immunoassay for this compound, providing a framework for evaluating assay performance.
Performance Comparison of an Anti-Imidocarb Monoclonal Antibody
The following data is derived from a study by Xu et al. (2021), which developed a high-sensitivity monoclonal antibody (mAb) for this compound and evaluated its cross-reactivity against several structurally related and co-administered drugs.[2]
Cross-Reactivity Data
The specificity of the anti-Imidocarb mAb was determined using an indirect competitive ELISA (ic-ELISA). The cross-reactivity (CR) was calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of analogue) x 100%
where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | 2.22 | 100 |
| 4,4′-dinitrocarbanilide (DNC) | 1,3-bis(4-nitrophenyl)urea | 12.25 | 18.12 |
| Dinitolmide | 3,5-dinitro-o-toluamide | >10,000 | <0.1 |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | >10,000 | <0.1 |
| Benzoylmetronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | >10,000 | <0.1 |
| (1-methyl-5-nitroimidazol-2-yl) methyl carbamate | C6H8N4O4 | >10,000 | <0.1 |
Data sourced from Xu et al. (2021).[2]
Analysis: The data demonstrates that the monoclonal antibody exhibits high specificity for this compound. Significant cross-reactivity was observed only with 4,4′-dinitrocarbanilide (DNC), which shares the central carbanilide (diphenylurea) core structure with this compound. The other tested compounds, which lack this core structure, showed negligible cross-reactivity. This suggests that the primary epitope recognized by the antibody is likely the N,N'-diphenylurea moiety.
Experimental Protocols
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
This protocol is based on the methodology described by Xu et al. (2021).[2]
1. Reagents and Materials:
-
Anti-Imidocarb monoclonal antibody
-
Coating antigen (this compound-BSA conjugate)
-
Goat anti-mouse IgG-HRP (secondary antibody)
-
This compound standard and potential cross-reactants
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBST: PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Substrate solution (TMB/H2O2)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microtiter plates
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the this compound-BSA conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: Plates are washed three times with washing buffer.
-
Blocking: Unbound sites are blocked by adding blocking buffer and incubating for 2 hours at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Competitive Reaction: this compound standard or potential cross-reactant solutions at various concentrations are added to the wells, followed by the addition of the anti-Imidocarb monoclonal antibody. The plate is then incubated for 30 minutes at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: Goat anti-mouse IgG-HRP, diluted in PBS, is added to each well and incubated for 30 minutes at 37°C.
-
Washing: Plates are washed five times with washing buffer.
-
Substrate Reaction: Substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at 37°C.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the inhibition rate against the logarithm of the this compound concentration. The IC50 values for this compound and the tested analogues are calculated from their respective inhibition curves.
Visualizing the Immunoassay Workflow
The following diagrams illustrate the key experimental processes.
References
Detecting Imidocarb Residues in Food Products: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the safety of food products of animal origin is paramount. This guide provides an objective comparison of common analytical methods for the detection of imidocarb residues, a veterinary drug used to treat parasitic diseases in cattle and sheep. The persistence of this compound in edible tissues and milk necessitates reliable and validated detection methods to comply with established Maximum Residue Limits (MRLs).
This guide summarizes quantitative data from various studies, details experimental protocols for key detection methods, and presents a visual workflow to aid in the selection of the most appropriate method for specific laboratory needs. The methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay-based techniques.
Comparative Performance of this compound Detection Methods
The selection of an analytical method for this compound residue detection depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of HPLC, LC-MS/MS, and Immunobiosensor assays based on published validation data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunobiosensor/Immunoassay |
| Principle | Separation based on polarity, UV detection | Separation by chromatography, identification and quantification by mass-to-charge ratio | Antigen-antibody binding |
| Limit of Detection (LOD) | 0.001 - 0.073 µg/mL[1] | 0.5 ng/mL (standard solution)[2] | 0.078 - 0.45 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.025 - 0.15 mg/kg (in tissue/milk)[5] | 1.0 - 10 µg/kg (in tissue/milk)[2][3] | Not always reported for screening methods |
| Recovery | 76.3% - 89.5%[2][5] | 73.3% - 109%[2][3] | 84.5% - 101.2%[4][6] |
| Precision (RSD) | 1.4% - 6.9%[5] | Within-day: 1.0% - 6.7%, Between-day: 2.0% - 7.7%[2][3] | 7.31% - 9.43%[3] |
| Selectivity/Specificity | Good, but potential for matrix interference | High, due to mass fragmentation patterns | High, based on antibody specificity |
| Throughput | Moderate | High | High (for screening) |
| Cost | Lower | Higher | Lower (for screening) |
| Confirmation | Requires confirmation by a more specific method | Confirmatory method | Screening method, requires confirmation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for HPLC, LC-MS/MS, and a biosensor-based immunoassay for this compound residue analysis.
High-Performance Liquid Chromatography (HPLC) with DAD Detection
This method is suitable for the quantification of this compound in samples such as beef and milk.[5]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize the sample (e.g., beef, milk).
-
Perform an extraction using an appropriate solvent.
-
Condition a C18 SPE cartridge.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and acetonitrile.[5]
-
Flow Rate: Typically 1 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 20°C).[5]
-
Detection: Diode-Array Detector (DAD) at a wavelength of 260 nm.[5]
-
-
Validation: The method should be validated according to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Veterinary Use (VICH). Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a confirmatory method for this compound residue analysis in a variety of matrices including bovine tissues and milk.[2][7]
-
Sample Preparation:
-
Tissue samples can be digested using enzymes like subtilis proteinase to release the analyte.[7]
-
Extraction is typically performed with acetonitrile.[7] For fatty samples, a defatting step with hexane may be necessary.[8]
-
The extract is then centrifuged and the supernatant is collected, evaporated, and reconstituted.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A UPLC/HPLC system with a suitable column (e.g., TSK-GEL ODS 100 V) is used.[2] The mobile phase often consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[2]
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.[9]
-
-
Validation: The method is validated following guidelines such as VICH GL49 to ensure it meets criteria for selectivity, linearity, precision, accuracy, LOD, and LOQ.[7]
Immunobiosensor Assay
This method provides a rapid screening tool for the detection of this compound in matrices like milk and liver.[10]
-
Sample Preparation:
-
Milk samples may require minimal preparation, such as centrifugation to remove fat.
-
Liver samples are typically homogenized and extracted with a suitable buffer or solvent mixture.
-
-
Assay Principle: The assay is based on a competitive immunoassay format.
-
A biosensor chip is coated with an this compound-protein conjugate.
-
The sample extract is mixed with a specific anti-imidocarb antibody and injected over the sensor surface.
-
This compound in the sample competes with the immobilized conjugate for antibody binding.
-
The signal generated is inversely proportional to the concentration of this compound in the sample.
-
-
Validation: The screening method's performance is validated according to guidelines like the European Commission Decision 2002/657/EC, focusing on the detection capability at levels below the established MRLs.[10]
Visualizing the Analytical Workflow
To better understand the procedural flow of the different analytical methods, the following diagrams illustrate the key steps from sample reception to final result.
Caption: General workflow for this compound residue analysis.
The following diagram details the logical relationship in method validation, highlighting the key parameters assessed to ensure the reliability of the analytical results.
Caption: Key parameters for analytical method validation.
References
- 1. Validated Stability Indicating Chromatographic Methods for Quantification of this compound Dipropionate; Application for the Determination of Its Residues in Bovine Meat and Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Lateral Flow Immunoassay for the Residues of this compound in Milk and Beef Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thomastobin.com [thomastobin.com]
- 10. Determination of this compound residues in bovine and ovine liver and milk by immunobiosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Core Principles of Imidocarb Disposal
Proper disposal of Imidocarb is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.
The fundamental principle of this compound disposal is to manage it as a hazardous chemical waste, preventing its release into the environment and ensuring the safety of personnel. All disposal activities must adhere strictly to local, state, and federal regulations.[1] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the authority to regulate hazardous wastes from generation to disposal ("cradle-to-grave").[2] Therefore, consulting with your institution's Environmental Health and Safety (EH&S) department and utilizing licensed professional waste disposal services are paramount.[3]
Precautionary and Safety Data
Proper handling and disposal are guided by the safety information provided in Safety Data Sheets (SDS). Key precautionary statements related to the handling and disposal of this compound are summarized below.
| Statement Code | Description | Reference(s) |
| P264 | Wash skin thoroughly after handling. | [3][4][5][6][7][8][9] |
| P270 | Do not eat, drink or smoke when using this product. | [3][4][5][6][7][8][9][10] |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves, protective clothing, eye protection, face protection. | [4][6][7][8][9][10][11] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][4][5][6][7][8][9][10][11] |
Step-by-Step Disposal Procedures
Step 1: Waste Characterization and Segregation Before disposal, you must determine if the this compound waste is classified as hazardous under institutional, local, state, or federal regulations.[5] Treat all unused this compound, expired stock, and materials heavily contaminated with this compound as hazardous chemical waste. Segregate this waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Wear Appropriate Personal Protective Equipment (PPE) When handling this compound waste, always wear the recommended personal protective equipment to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles with side protection.[5]
-
Protective Clothing: A lab coat or chemical-resistant apron.[10][11]
-
Face Protection: A face shield may be necessary if there is a risk of splashing.[10][11]
Step 3: Packaging and Labeling of Waste
-
Containment: Place this compound waste, including unused product and materials from spill cleanups, into a suitable, sealable, and chemically compatible container.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Ensure the label includes the accumulation start date and any other information required by your institution or local regulations.
Step 4: Disposal of Unused or Expired this compound The primary and required method for disposing of pure this compound or its concentrated solutions is to use a licensed professional waste disposal service.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[1][3][5] This is to prevent environmental contamination of waterways and soil.
-
Contact your institution's EH&S department to arrange for a pickup by their contracted hazardous waste handler.
-
Incineration at an approved facility is often the preferred method for chemical waste disposal.[12]
Step 5: Disposal of Contaminated Materials and Spill Cleanup Waste Materials used to clean up this compound spills (e.g., absorbent pads, diatomite, contaminated gloves, and clothing) must also be treated as hazardous waste.[4]
-
Collect all contaminated materials.
-
Package them in a sealed, properly labeled hazardous waste container.
-
Dispose of the container through your licensed waste disposal service.
-
Contaminated wash water must also be collected and disposed of as hazardous waste.[6][7][11]
Step 6: Empty Container Disposal Empty containers may still contain hazardous residues and should be handled with care.[1]
-
Decontamination: If permitted by your local regulations and institutional procedures, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Render Unusable: To prevent reuse, puncture or otherwise destroy the empty container.[1]
-
Disposal: Dispose of the rinsed and punctured container through your hazardous waste handler or as directed by your EH&S department. Some may be recyclable as scrap metal or plastic if properly decontaminated.[7][8]
Key Disposal Methodologies
The disposal of this compound is not based on experimental protocols but on established hazardous waste management practices. The two primary methodologies are:
-
Licensed Professional Waste Disposal: This involves contracting with a company that specializes in handling, transporting, and disposing of hazardous chemical waste in accordance with all regulations. This is the most common and recommended practice for research and industrial labs. These services will typically use high-temperature incineration or other approved chemical neutralization and disposal methods.
-
High-Temperature Incineration: This is a common disposal technique for organic hazardous waste.[12] The process destroys the chemical compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic ash. This must be performed in a specially designed and permitted hazardous waste incinerator.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Federal Regulation of Waste Disposal | American Veterinary Medical Association [avma.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. msdsdigital.com [msdsdigital.com]
- 7. msd.com [msd.com]
- 8. merck.com [merck.com]
- 9. msd.com [msd.com]
- 10. merck.com [merck.com]
- 11. merck.com [merck.com]
- 12. northamerica.covetrus.com [northamerica.covetrus.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
